2-[4-(Dibromomethyl)phenyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWNQZNXYWCFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4'-(dibromomethyl)biphenyl-2-carboxylic acid structure
An In-depth Technical Guide to 4'-(dibromomethyl)biphenyl-2-carboxylic acid: Structure, Synthesis, and Pharmaceutical Relevance
Introduction
4'-(dibromomethyl)biphenyl-2-carboxylic acid is a biphenyl derivative of significant interest in pharmaceutical chemistry. Its primary relevance lies in its role as a known impurity and synthetic intermediate in the manufacturing of Telmisartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[][2] A comprehensive understanding of its structure, properties, and formation is therefore critical for professionals in drug development, quality control, and process chemistry to ensure the purity and safety of the final active pharmaceutical ingredient (API).
This technical guide provides a detailed examination of the molecular structure of 4'-(dibromomethyl)biphenyl-2-carboxylic acid, outlines a logical synthetic pathway, and discusses its significance within the context of pharmaceutical manufacturing.
Molecular Structure and Physicochemical Properties
The structural identity of 4'-(dibromomethyl)biphenyl-2-carboxylic acid is defined by a biphenyl core functionalized with two key groups that dictate its chemical reactivity and physical properties.
-
IUPAC Name: 2-[4-(dibromomethyl)phenyl]benzoic acid[]
-
Molecular Formula: C₁₄H₁₀Br₂O₂[][2]
-
Molecular Weight: 370.04 g/mol [][2]
The molecule consists of two phenyl rings connected by a single bond. One ring is substituted at the 2-position with a carboxylic acid (-COOH) group. The second ring is substituted at the 4'-position with a dibromomethyl (-CHBr₂) group. The ortho-positioning of the carboxylic acid group relative to the biphenyl linkage induces a degree of steric hindrance, causing the two phenyl rings to be non-planar.
Sources
An In-Depth Technical Guide to the Over-Bromination Impurity Profile of Valsartan
Introduction: The Imperative of Purity in Active Pharmaceutical Ingredients
Valsartan is a potent, orally active, and specific angiotensin II receptor antagonist, widely utilized in the management of hypertension and heart failure.[1] The efficacy and safety of any Active Pharmaceutical Ingredient (API) are inextricably linked to its purity. Impurities that arise during the manufacturing process, known as process-related impurities, can potentially impact the drug's safety profile and therapeutic effect.[2] Regulatory bodies like the FDA and EMA enforce stringent limits on such impurities to ensure patient safety.[2]
While much attention has been given to nitrosamine impurities in sartan-class drugs, other process-related impurities stemming from specific chemical transformations remain a critical focus for process chemists and quality control scientists.[3][4] This technical guide provides an in-depth examination of a specific process-related impurity in the valsartan synthesis pathway: the over-bromination by-product. We will explore the mechanistic origins of this impurity, detail robust analytical frameworks for its identification and quantification, and discuss effective strategies for its control and mitigation.
Section 1: The Synthetic Genesis of the Over-Bromination Impurity
The formation of the over-bromination impurity is rooted in a key step in many common valsartan synthesis routes: the free-radical bromination of 2-cyano-4'-methylbiphenyl. This reaction is designed to create the highly reactive benzylic bromide intermediate, 4'-bromomethyl-2-cyanobiphenyl, which is essential for the subsequent alkylation of the L-valine ester.[1][5]
Caption: A simplified workflow of a common Valsartan synthesis route.
1.1. The Causality of Benzylic Bromination
The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN).[5] The rationale for this choice is rooted in fundamental organic chemistry:
-
Reactivity: The benzylic methyl group is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzyl radical.
-
Selectivity: NBS is the preferred reagent for such transformations as it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction via its reaction with trace HBr. This controlled release minimizes competing reactions, such as electrophilic aromatic substitution on the biphenyl rings.
1.2. The Over-Bromination Side Reaction: A Mechanistic View
The primary challenge in this synthetic step is controlling the reaction to achieve selective mono-bromination. Over-bromination occurs when the desired product, 4'-bromomethyl-2-cyanobiphenyl, undergoes a second bromination at the same benzylic carbon, yielding the 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile impurity.
Scientific literature has documented the formation of this "double-bromination product" as a significant by-product, especially when reaction conditions are not strictly controlled.[5] One study noted that even with a substoichiometric amount of NBS, the dibromo impurity was formed at a significant level (17%) alongside the desired product.[5]
The mechanism proceeds via the same free-radical pathway:
-
Initiation: AIBN decomposes upon heating to generate free radicals.
-
Propagation (Mono-bromination): A radical abstracts a hydrogen from the methyl group of 2-cyano-4'-methylbiphenyl, forming a stable benzyl radical. This radical then reacts with Br₂ to form the desired mono-bromo product and a bromine radical, which continues the chain.
-
Propagation (Over-bromination): If the reaction is allowed to proceed too long, or if localized concentrations of radicals and bromine are high, a radical can abstract the remaining hydrogen from the now-activated bromomethyl group of the desired product. The resulting radical is further stabilized and reacts with another molecule of Br₂ to form the dibromo impurity.
Caption: Reaction pathway showing the formation of the dibromo impurity.
Section 2: Analytical Framework for Detection and Quantification
A robust, validated analytical method is essential for the detection and control of the over-bromination impurity. The combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) for definitive identification, provides a self-validating system for impurity profiling.[6][7][8]
2.1. Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method capable of separating the over-bromination impurity from the valsartan API and other related substances.
Experimental Protocol:
-
Apparatus: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector (e.g., SHIMADZU LC2010C HT or equivalent).
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Glacial Acetic Acid (AR Grade)
-
Valsartan Working Standard and Impurity Reference Standards
-
-
Chromatographic Conditions: The following conditions have been shown to be effective for the analysis of valsartan and its impurities.
| Parameter | Condition | Rationale |
| Column | 4.6 mm x 25 cm, packed with L1 material (C18), 5-10 µm | Standard C18 chemistry provides excellent hydrophobic retention for valsartan and related compounds. |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (50:50:0.1, v/v/v) | Isocratic mixture provides consistent elution. Acetic acid controls the ionization state of acidic analytes and improves peak shape. |
| Flow Rate | 1.0 mL/minute | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Detection | UV at 230 nm | This wavelength provides good sensitivity for valsartan and its biphenyl-containing impurities. |
| Injection Volume | 20 µL | A typical injection volume for quantitative analysis. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Run Time | 15 minutes | Sufficient time to elute the API and relevant impurities. |
-
Solution Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Blank Solution: Use the Diluent.
-
Standard Solution: Accurately weigh and dissolve the Valsartan working standard in the diluent to a known concentration (e.g., 160 µg/mL).
-
Sample Solution: Prepare the sample (e.g., from crushed tablets or bulk API) in the diluent to achieve a similar target concentration as the Standard Solution.[9]
-
-
System Suitability Test (SST): Before sample analysis, inject a system suitability solution (containing both valsartan and the known impurity) to verify the performance of the chromatographic system. Acceptance criteria typically include:
-
Resolution: NLT 2.0 between the impurity and valsartan peaks.[10]
-
Tailing Factor: NMT 2.0 for the valsartan peak.
-
Relative Standard Deviation (%RSD): NMT 2.0% for replicate injections of the standard.
-
2.2. Structural Confirmation by Mass Spectrometry (LC-MS)
While HPLC provides quantitative data based on retention time, it does not offer structural proof. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the identity of impurities.[6][11] For the over-bromination product, MS analysis would reveal:
-
A Distinct Molecular Ion Peak: The mass-to-charge ratio (m/z) will correspond to the molecular weight of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
-
Characteristic Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms in the impurity will result in a characteristic M, M+2, M+4 isotopic cluster with a relative intensity ratio of roughly 1:2:1, providing unambiguous evidence of a dibromo species.
Caption: Workflow for impurity quantification and structural confirmation.
2.3. Method Validation Parameters
Any analytical method used for quality control must be validated according to ICH guidelines. The table below summarizes key validation parameters and typical acceptance criteria for an impurity quantification method.[12]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the retention time of the impurity. |
| Linearity | Proportional relationship between concentration and analytical response. | Correlation Coefficient (r²) > 0.99.[12] |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD for precision < 10%. |
| Accuracy | Closeness of test results to the true value. | % Recovery between 90.0% and 115.0%.[12] |
| Precision | Degree of scatter between a series of measurements. | % RSD < 5.2% for repeatability and intermediate precision.[12] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met despite minor changes (e.g., flow rate ±10%, column temp ±5°C). |
Section 3: Proactive Control and Mitigation Strategies
The most effective way to control impurities is to prevent their formation during the synthesis. A thorough understanding of the over-bromination mechanism allows for the implementation of robust process controls.
-
Stoichiometric Control: The most critical parameter is the molar ratio of NBS to the 2-cyano-4'-methylbiphenyl starting material. Using a slight sub-stoichiometric amount or, at most, a 1:1 molar ratio is crucial. Adding the NBS portion-wise can also help maintain a low concentration and prevent localized excesses that drive the reaction toward the dibromo product.
-
Kinetic and Thermodynamic Control: The reaction should be carefully monitored for completion (e.g., by in-process HPLC analysis). Over-extending the reaction time after the starting material is consumed will significantly increase the risk of the desired mono-bromo product being converted into the dibromo impurity. Maintaining the optimal temperature is also key to controlling the rate of radical initiation and propagation.
-
Downstream Purification: If the over-bromination impurity is formed, it must be effectively removed in subsequent purification steps. Since the dibromo compound has significantly different physical properties (e.g., polarity, solubility) from the mono-bromo product, it can often be separated through techniques like re-crystallization or column chromatography. Developing a purification process that is validated to remove this specific impurity to below the required threshold is a critical part of process development.
Conclusion
The 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile impurity is a predictable, process-related by-product in valsartan synthesis, arising from the over-bromination of a key intermediate. Its formation is mechanistically understood and can be minimized through rigorous control of reaction stoichiometry and kinetics. A validated, stability-indicating RP-HPLC method provides a reliable framework for its detection and quantification, while LC-MS offers definitive structural confirmation. By integrating mechanistic understanding with robust analytical oversight and targeted purification strategies, pharmaceutical manufacturers can effectively control this impurity, ensuring the final valsartan API meets the high standards of quality, safety, and efficacy required for patient care.
References
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Denduluri, R., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-12. Available at: [Link]
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de Oliveira, A. G., et al. (n.d.). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. SciELO. Available at: [Link]
-
de Oliveira, A. G., et al. (n.d.). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. SciELO. Available at: [Link]
- Thibault, C., et al. (2008). Process for the preparation of valsartan. Google Patents.
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de Oliveira, A. G., et al. (n.d.). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. Semantic Scholar. Available at: [Link]
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de Oliveira, A. G., et al. (2010). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. Brazilian Journal of Pharmaceutical Sciences, 46. Available at: [Link]
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Goossen, L. J., & Melzer, B. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. ACS Publications. Available at: [Link]
- Zhu, S. (2014). Synthesis method of valsartan. Google Patents.
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BASG (2022). Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities. Austrian Federal Office for Safety in Health Care. Available at: [Link]
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Suryaprakash, T., et al. (2025). AN IN-DEPTH REVIEW OF THE ANALYTICAL METHODS FOR VALSARTAN AND SACUBITRIL. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
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Veeprho Pharmaceuticals (n.d.). Valsartan Impurities and Related Compound. Veeprho. Available at: [Link]
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Goossen, L. J., & Melzer, B. (2007). Synthesis of valsartan via decarboxylative biaryl coupling. PubMed. Available at: [Link]
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de Oliveira, A. G., et al. (2010). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. ResearchGate. Available at: [Link]
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Phenomenex (n.d.). Separation of Valsartan and Its Chiral Impurities per USP Monograph. Phenomenex. Available at: [Link]
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FDA (2019). Laboratory analysis of valsartan products. U.S. Food & Drug Administration. Available at: [Link]
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Hu, B. (2007). Synthesis method of valsartan. Patsnap. Available at: [Link]
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Denduluri, R., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. ResearchGate. Available at: [Link]
-
European Medicines Agency (2018). Valsartan: review of impurities extended to other sartan medicines. European Medicines Agency. Available at: [Link]
-
Reddy, M. S., et al. (2014). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Patel, S. A., et al. (2018). Valsartan - A Review of Analytical Methods. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
El-gizawy, S. M., et al. (2019). Simultaneous Determination of Amlodipine Besylate, Valsartan and Its Related Substances in Their Film-Coated Tablets Dosage Form. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Kumar, A., et al. (2024). Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. Horizon Research Publishing. Available at: [Link]
-
Nie, J., et al. (2008). Isolation and Identification of Process Impurities in Crude Valsartan by HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]
-
Healio (2018). FDA issues warning letter to valsartan manufacturer for impurities. Healio. Available at: [Link]
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Alam, F., et al. (2020). Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. Future Science. Available at: [Link]
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de Oliveira, A. G., et al. (2011). Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition. PubMed. Available at: [Link]
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An In-depth Technical Guide to 2-[4-(Dibromomethyl)phenyl]benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-[4-(dibromomethyl)phenyl]benzoic acid, a biphenyl derivative with significant potential as a versatile intermediate in pharmaceutical synthesis. While direct experimental data for this specific molecule is not extensively documented in public literature, this paper will elucidate its properties and synthetic pathways based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging novel building blocks for complex molecular architectures.
Physicochemical and Structural Characteristics
2-[4-(Dibromomethyl)phenyl]benzoic acid belongs to the class of biphenyl carboxylic acids. Its structure features a benzoic acid moiety substituted at the 2-position with a phenyl group, which is in turn functionalized with a dibromomethyl group at the 4-position. This unique combination of a carboxylic acid, a biphenyl scaffold, and a reactive dibromomethyl group makes it a valuable precursor for a variety of transformations.
The molecular formula for 2-[4-(dibromomethyl)phenyl]benzoic acid is C₁₄H₁₀Br₂O₂. Based on this, the calculated molecular weight is approximately 386.04 g/mol . A summary of its key physicochemical properties, both calculated and inferred from analogous compounds, is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Br₂O₂ | Calculated |
| Molecular Weight | 386.04 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols | Inferred from functional groups |
| pKa | Estimated to be around 4-5 | Inferred from the carboxylic acid moiety |
Below is a diagram illustrating the chemical structure of 2-[4-(dibromomethyl)phenyl]benzoic acid.
Caption: Chemical structure of 2-[4-(dibromomethyl)phenyl]benzoic acid.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-[4-(dibromomethyl)phenyl]benzoic acid can be envisioned starting from the readily available precursor, 2-(4-methylphenyl)benzoic acid. The synthesis involves a two-step process: the formation of the biphenyl skeleton followed by the bromination of the methyl group.
Step 1: Synthesis of 2-(4-Methylphenyl)benzoic acid
The synthesis of the biphenyl precursor can be achieved via a Suzuki coupling reaction, a powerful and widely used method for carbon-carbon bond formation. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
A patent describes a process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives which can be adapted for this synthesis.[1]
Experimental Protocol:
-
To a reaction vessel, add 2-bromobenzoic acid, 4-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or DME) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup to remove the catalyst and inorganic salts.
-
Acidify the aqueous layer to precipitate the product, 2-(4-methylphenyl)benzoic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired intermediate.
Step 2: Dibromination of 2-(4-Methylphenyl)benzoic acid
The final step is the radical bromination of the methyl group to yield the dibromomethyl functionality. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
A known procedure for the synthesis of a similar compound, p-bromomethylbenzoic acid, involves the bromination of p-toluic acid using NBS and a radical initiator like benzoyl peroxide.[2]
Experimental Protocol:
-
Dissolve 2-(4-methylphenyl)benzoic acid in a suitable solvent, such as carbon tetrachloride or chlorobenzene.
-
Add N-bromosuccinimide (2 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-[4-(dibromomethyl)phenyl]benzoic acid.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 2-[4-(Dibromomethyl)phenyl]benzoic acid.
Potential Applications in Research and Drug Development
While specific applications of 2-[4-(dibromomethyl)phenyl]benzoic acid are not yet widely reported, its structural features suggest several promising avenues for its use in medicinal chemistry and materials science.
-
Intermediate for Aldehyde Synthesis: The dibromomethyl group can be readily hydrolyzed to an aldehyde functional group. This makes the title compound a stable precursor for 2-(4-formylphenyl)benzoic acid, a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds.
-
Precursor for Angiotensin II Receptor Antagonists (Sartans): The biphenyl scaffold is a key structural motif in a class of antihypertensive drugs known as "sartans" (e.g., losartan, valsartan). The carboxylic acid and the reactive handle on the second phenyl ring make 2-[4-(dibromomethyl)phenyl]benzoic acid a potential intermediate for the synthesis of novel sartan analogues. The related compound, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, is a known impurity in the synthesis of Telmisartan.[3]
-
Building Block for Novel Ligands and Materials: The presence of multiple reactive sites allows for the incorporation of this molecule into larger, more complex structures. It can be used to synthesize novel ligands for metal catalysts or as a monomer for the preparation of functionalized polymers with unique properties. Benzoic acid and its derivatives are widely used as building blocks in the synthesis of a variety of pharmaceuticals.[4]
Conclusion
2-[4-(Dibromomethyl)phenyl]benzoic acid is a promising, yet underexplored, chemical entity with significant potential as a versatile intermediate in organic synthesis. Its calculated molecular weight is 386.04 g/mol . This guide has outlined its key physicochemical properties and proposed a robust, two-step synthesis pathway. The unique combination of a biphenyl core, a carboxylic acid, and a dibromomethyl group opens up a wide range of possibilities for its application in the development of novel pharmaceuticals and advanced materials. Further research into the reactivity and applications of this compound is warranted and is expected to yield valuable insights for the scientific community.
References
-
PubChem. (n.d.). 2,4-Dibromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
-
European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-bromomethylbenzoic acid. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-(Bromomethyl)benzoic acid, 97%. Retrieved from [Link]
-
ResearchGate. (2018). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]
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Technical Guide: Chemical Properties and Reactivity of Dibromomethyl Biphenyl Derivatives
Topic: Chemical Properties and Applications of 4'-(Dibromomethyl)biphenyl-2-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of antihypertensive drug synthesis—specifically the "Sartan" class (Valsartan, Losartan, Irbesartan)—biphenyl derivatives represent the structural backbone of the active pharmaceutical ingredient (API). While 4'-(bromomethyl)biphenyl-2-carbonitrile (Br-OTBN) is the most widely recognized intermediate for alkylation, its gem-dibromo analog, 4'-(dibromomethyl)biphenyl-2-carbonitrile , plays a critical, dualistic role.
For process chemists, this compound is often a formidable impurity to be minimized during radical bromination. However, for synthetic strategists, it serves as a potent precursor to 4'-formylbiphenyl-2-carbonitrile , the aldehyde intermediate essential for reductive amination pathways. This guide provides a comprehensive analysis of the physicochemical properties, formation kinetics, and hydrolytic reactivity of this dibromo species, offering actionable protocols for its management and utilization.
Chemical Profile and Physicochemical Properties[1][2][3][4][5]
The gem-dibromo derivative is significantly more lipophilic and dense than its methyl precursor, yet it possesses a lower melting point than the monobromide, a property critical for separation via crystallization.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| CAS Number | 209911-63-7 | Distinct from monobromide (114772-54-2) |
| Molecular Formula | ||
| Molecular Weight | 351.04 g/mol | |
| Appearance | Off-white to yellow solid | Color deepens upon oxidation/degradation |
| Melting Point | 75 – 77 °C | Lower than monobromide (125–128 °C) [1] |
| Solubility | Soluble: DCM, Toluene, Acetonitrile, ChlorobenzeneInsoluble: Water | High solubility in chlorinated solvents aids extraction |
| Reactivity Class | Geminal Dihalide | Susceptible to hydrolysis and metal insertion |
Synthesis and Formation Mechanism
The formation of the dibromomethyl derivative occurs via a free-radical chain mechanism, typically using N-bromosuccinimide (NBS) or sodium bromate/bisulfite systems. Understanding the kinetics of this consecutive reaction is vital for controlling the ratio of mono- to di-brominated product.
The Wohl-Ziegler Pathway
The reaction proceeds through a benzylic radical intermediate. Since the introduction of the first bromine atom stabilizes the benzylic radical further (via the mesomeric effect of the halogen), the second bromination can compete with the first if local concentrations of the brominating agent are high.
Key Process Parameter (KPP): The rate constant
Visualization: Radical Bromination Cascade
The following diagram illustrates the consecutive radical pathway and the divergence between the desired monobromide and the dibromo byproduct.
Figure 1: Consecutive radical bromination pathway showing the origin of the gem-dibromo species.
Reactivity: Hydrolysis to Aldehyde
While often considered an impurity, the dibromomethyl derivative is the direct precursor to 4'-formylbiphenyl-2-carbonitrile via hydrolysis. This transformation is chemically elegant, proceeding through a gem-diol intermediate which spontaneously dehydrates to the carbonyl.
Mechanism
-
Nucleophilic Attack: Water (or hydroxide) attacks the benzylic carbon, displacing one bromide to form a bromohydrin.
-
Second Displacement: A second attack displaces the remaining bromide, forming a transient gem-diol.
-
Collapse: The unstable gem-diol collapses, releasing a water molecule to generate the aldehyde.
Experimental Protocol: Hydrolysis of Dibromomethyl Biphenyl
Note: This protocol assumes the isolation of the dibromo species or the processing of a dibromo-rich waste stream.
Reagents:
-
Crude 4'-(dibromomethyl)biphenyl-2-carbonitrile (10.0 g, 28.5 mmol)
-
Acetonitrile (50 mL)
-
Water (50 mL)
-
Calcium Carbonate (
) or Sodium Acetate (2.0 eq) – Acid scavenger is crucial to drive equilibrium.
Procedure:
-
Dissolution: Dissolve the dibromo compound in acetonitrile at room temperature.
-
Addition: Add water followed by the base (
). The mixture will be a suspension. -
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by HPLC (disappearance of peak at RT ~1.2 relative to mono).
-
Workup: Cool to room temperature. Filter off inorganic salts.
-
Isolation: Concentrate the filtrate to remove acetonitrile. The aldehyde product (mp 98–100 °C) will precipitate from the aqueous residue.
-
Yield: Typical yields are >90% due to the thermodynamic stability of the aldehyde [2].
Visualization: Hydrolysis Mechanism
Figure 2: Step-wise hydrolysis of the gem-dibromide to the corresponding aldehyde.
Impurity Management in Sartan Synthesis
When the target is the monobromide (Br-OTBN) , the dibromo species is a critical quality attribute. Regulatory limits often require this impurity to be < 0.2% [3].
Separation Strategy
Because the dibromo species has a significantly lower melting point (75–77 °C) than the monobromide (125–128 °C), recrystallization is the primary purification method.
-
Solvent System: Alkane/Ester mixtures (e.g., Heptane/Ethyl Acetate) or Methylcyclohexane.
-
Technique: The crude mixture is heated to dissolution and cooled slowly. The high-melting monobromide crystallizes out, while the dibromo impurity remains enriched in the mother liquor due to its higher solubility and lower lattice energy.
Analytical Detection
-
HPLC: Reverse-phase C18 column.
-
Mobile Phase: Acetonitrile/Water (gradient).
-
Retention Time: The dibromo species is more lipophilic and will elute after the monobromide.
-
UV Detection: 254 nm (biphenyl chromophore).
Safety and Handling
Warning: Like all benzylic bromides, dibromomethyl biphenyl derivatives are potent lachrymators (tear agents) and skin irritants.
-
Engineering Controls: All operations must be conducted in a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a full-face shield if handling large quantities.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or sodium bisulfite to quench the active bromide before cleaning.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound degrades to HBr and aldehyde upon exposure to atmospheric moisture.
References
-
Sigma-Aldrich. Product Specification: 4'-Bromomethyl-2-biphenylcarbonitrile. Link
-
ChemicalBook. 4'-(Dibromomethyl)-[1,1'-Biphenyl]-2-Carbonitrile Properties and Synthesis. Link
-
Google Patents. Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile (Patent EP2528896A1). Describes the control of dibromo impurity to <0.2%. Link
4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid synonyms
Part 1: Executive Summary
In the high-stakes synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Telmisartan , the purity of the biphenyl intermediate is a critical quality attribute (CQA). The compound 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid serves a dual, often contradictory role: it is both a critical process impurity arising from over-bromination and a potential synthetic precursor to the aldehyde intermediate via hydrolysis.
This technical guide provides a definitive reference on this compound, resolving significant nomenclature ambiguities found in chemical databases and detailing its formation, detection, and control. It moves beyond simple listing to explain the why and how of handling this potent alkylating agent in a regulatory-compliant environment.
Part 2: Nomenclature & Identification Ecosystem
The nomenclature for this compound is frequently inconsistent across vendor catalogs and patent literature, leading to procurement errors and database mismatches.
Core Identity Data
| Attribute | Specification |
| Primary Name | 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid |
| CAS Registry Number | 1797894-62-2 |
| Molecular Formula | |
| Molecular Weight | 370.04 g/mol |
| Appearance | White to Off-white Solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform |
Synonym Mapping & Disambiguation
Researchers must navigate three distinct naming conventions:
-
Systematic IUPAC:
-
Industry/Catalog Codes (Common Sources of Error):
-
"Telmisartan Dibromo Acid Impurity" : The most common functional designation in pharmaceutical impurity profiling.
-
"4',4'-Dibromomethyl..." : Warning: Many catalogs incorrectly list this as "4',4'-dibromo...". This implies two separate methyl groups or a numbering error. The correct chemical structure possesses a single methyl carbon bearing two bromine atoms (gem-dibromo).
-
"Dibromo OTBA" : An abbreviation derived from O rtho-T olyl B enzoic A cid (the starting material).
-
-
Related Derivative Confusion:
Figure 1: The Nomenclature & Structural Relationship Map
Caption: Logical relationship between the target dibromo compound, its precursors, and its validation synonyms.
Part 3: Chemical Architecture & Formation Mechanism
The Mechanism of Formation
The compound is generated via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).
-
Intended Reaction: Monobromination of the benzylic methyl group of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (OTBA).
-
Side Reaction (The Core Issue): The monobromo product is more reactive toward radical abstraction than the starting methyl compound due to the stabilizing effect of the bromine atom on the benzylic radical. Consequently, if the reaction stoichiometry is not strictly controlled (or if excess NBS is present), the gem-dibromo species (our target topic) is formed.
Reactivity Profile
Unlike the monobromo analog, which is a prime alkylating agent (electrophile), the dibromomethyl group acts as a "masked" carbonyl.
-
Hydrolysis: In the presence of aqueous base or silver salts, the dibromo group hydrolyzes rapidly to the aldehyde (
). -
Implication: If this impurity is carried forward into the Telmisartan coupling step, it will not alkylate the benzimidazole efficiently. Instead, it hydrolyzes to the aldehyde impurity, which is difficult to purge downstream.
Part 4: Experimental Protocols
Synthesis of the Standard (for Impurity Profiling)
To validate analytical methods, you must synthesize the "impurity" intentionally.
Objective: Maximize the yield of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.
Reagents:
-
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid (OTBA): 10.0 g (47.1 mmol)
-
N-Bromosuccinimide (NBS): 21.0 g (118 mmol, 2.5 eq )
-
Azobisisobutyronitrile (AIBN): 0.8 g (Catalytic)
-
Chlorobenzene or
: 100 mL (Chlorobenzene preferred for safety)
Protocol:
-
Setup: Charge OTBA and solvent into a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Initiation: Add NBS (2.5 equivalents ensures double bromination) and AIBN.
-
Reaction: Heat to reflux (
depending on solvent) for 6–8 hours. Monitor by HPLC until the monobromo intermediate is <5%. -
Workup: Cool to room temperature. Filter off the succinimide byproduct.
-
Isolation: Concentrate the filtrate under vacuum. The residue is often a semi-solid. Crystallize from Hexane/Ethyl Acetate (9:1) to obtain the dibromo acid as a white solid.
-
Validation: Verify structure via
-NMR. The benzylic proton ( ) appears as a distinct singlet downfield (approx. 6.6–6.8 ppm), clearly separated from the monobromo ( , 4.5 ppm).
Hydrolysis Test (Self-Validating Step)
To confirm the identity of the isolated dibromo compound, convert a small aliquot to the known aldehyde.
-
Dissolve 100 mg of the dibromo product in 2 mL Ethanol.
-
Add 1 mL of 10% aqueous
. Heat at for 1 hour. -
Acidify with
.[10] -
Result: The precipitate should match the reference standard for 4'-formyl-[1,1'-biphenyl]-2-carboxylic acid (Melting Point:
).
Part 5: Application in Drug Development (Telmisartan)
Figure 2: Impurity Fate Mapping in Telmisartan Synthesis
Caption: The dibromo impurity fails to alkylate, hydrolyzing instead to the aldehyde, a difficult-to-remove byproduct.
Control Strategy:
-
Specification Limit: The dibromo impurity in the starting material (OTBA bromination product) is typically limited to NMT 0.5% to prevent downstream contamination.
-
Purification: If the dibromo content is high, it cannot be easily removed by crystallization of the acid. It is often necessary to esterify the mixture; the methyl esters of the mono- and dibromo species have slightly different boiling points/solubilities, allowing for better separation.
Part 6: References
-
LGC Standards. 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid (Telmisartan Impurity) Reference Material.
-
ChemicalBook. 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Product Database & CAS 1797894-62-2.[3]
-
BOC Sciences. Telmisartan Impurity Profiling: 4',4'-Dibromomethyl Biphenyl-2-Carboxylic Acid.
-
PubChem. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (Related Ester Data).
-
Google Patents. Process for the preparation of Telmisartan and intermediates (EP1871764A1).
Sources
- 2. 4'-(Dibromomethyl)-[1,1'-Biphenyl]-2-Carbonitrile | 209911-63-7 [chemicalbook.com]
- 3. 4'-(DibroMoMethyl)-[1,1'-biphenyl]-2-carboxylic Acid (TelMisartan IMpurity) | 1797894-62-2 [chemicalbook.com]
- 4. 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid (Telmisartan Impurity), TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Telmisartan Dibromo Acid Impurity (4’,4’-Dibromomethyl Bi… [cymitquimica.com]
- 7. theclinivex.com [theclinivex.com]
- 8. Telmisartan impurity(4'-(dibromomethyl)biphenyl-2-carboxylic acid) [chemicalbook.com]
- 9. 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid (Telmisartan Impurity) [lgcstandards.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Whitepaper: Comparative Analysis of Bromomethyl and Dibromomethyl Benzoic Acids
This guide provides a technical comparative analysis of 4-(bromomethyl)benzoic acid (Mono-bromo) and 4-(dibromomethyl)benzoic acid (Gem-dibromo), focusing on their synthesis, reactivity, and critical roles in pharmaceutical process chemistry.
Executive Summary
In pharmaceutical synthesis, the bromination of methylbenzoic acids (toluic acids) creates two distinct electrophilic species with divergent chemical fates.
-
4-(Bromomethyl)benzoic acid is a primary alkyl halide used as a "warhead" for
alkylation, serving as a critical linker in drug substances (e.g., sartans, antifibrinolytics). -
4-(Dibromomethyl)benzoic acid is a gem-dihalide, primarily serving as a "masked" aldehyde surrogate. It is resistant to
attack but highly susceptible to hydrolysis, yielding 4-formylbenzoic acid .
Understanding the kinetic control between these two species is the central challenge in process optimization, as the "Di" species is often a difficult-to-purge genotoxic impurity (GTI) in "Mono" streams.
Structural & Mechanistic Divergence
The fundamental difference lies in the halogenation state of the benzylic carbon, which dictates steric environment and electronic activation.
| Feature | 4-(Bromomethyl)benzoic acid | 4-(Dibromomethyl)benzoic acid |
| Structure | ||
| Hybridization | ||
| Steric Hindrance | Low | High |
| Major Reactivity | Hydrolysis / | |
| Role | Electrophilic Linker | Aldehyde Precursor |
Mechanistic Pathway: The Radical Cascade
Both species are generated via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS). The reaction is a radical chain process where the second bromination is competitively favored due to the stability of the secondary benzylic radical.
Figure 1: Radical chain progression. Note that the 'Mono' species can re-enter the radical cycle to form the 'Di' species if stoichiometry is not strictly controlled.
Synthesis & Process Control Strategies
A. Selective Synthesis of Mono-Bromide
To favor the mono-brominated product, the reaction must operate under kinetic control .
-
Stoichiometry: Strictly limit NBS to 0.95 – 1.05 equivalents . Excess NBS immediately attacks the product.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN. BPO is preferred for higher temperature refluxes (e.g., in chlorobenzene).
-
Solvent: Non-polar solvents like Chlorobenzene or CCl4 (phased out due to toxicity) are standard. Chlorobenzene allows higher reflux temperatures (
), accelerating the radical chain.
B. Selective Synthesis of Di-Bromide (Aldehyde Route)
To favor the di-brominated product (as a path to 4-formylbenzoic acid), the reaction is pushed to thermodynamic completion .
-
Stoichiometry: >2.2 equivalents of NBS.
-
Light/Heat: High-intensity visible light (photochemical initiation) combined with reflux ensures consumption of the mono-intermediate.
Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)benzoic Acid (Mono)
Target: High purity alkylating agent.
-
Charge: To a reactor, add 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.05 eq), and Chlorobenzene (10 vol).
-
Initiation: Add Benzoyl Peroxide (0.05 eq). Purge with
. -
Reaction: Heat to reflux (
internal if using benzene/EtOAc, or for chlorobenzene) for 1–4 hours.-
Critical Control: Monitor via HPLC.[1] Stop when starting material < 2%. Do not extend reaction time to avoid "Di" formation.
-
-
Workup: Cool to
. Succinimide (byproduct) will precipitate; filter it off.[2][3] -
Purification: Concentrate filtrate. Recrystallize from Ethyl Acetate/Hexane or Toluene .
-
Note: The "Di" impurity is more soluble in non-polar solvents; recrystallization effectively purges it.
-
Protocol 2: Hydrolysis of 4-(Dibromomethyl)benzoic Acid to 4-Formylbenzoic Acid
Target: Conversion of the "Di" species to the aldehyde.
-
Substrate: Crude 4-(dibromomethyl)benzoic acid (often used directly from the bromination step without isolation).
-
Hydrolysis: Suspend the solid in Water/Ethanol (1:1) or aqueous Sulfolane .
-
Catalysis: Add a weak base (e.g.,
or Sodium Formate) or silver nitrate ( ) if rapid halide abstraction is required (lab scale). For industrial scale, refluxing in aqueous acid ( ) is common. -
Reaction: Reflux for 4–6 hours. The gem-dibromide hydrolyzes to the hydrate, which collapses to the aldehyde.
-
Isolation: Cool to precipitate 4-formylbenzoic acid .
-
Yield: >90% conversion.
Impurity Profiling & Safety (GTI Management)
Both compounds are potent alkylating agents and are classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs).
The "Di" Impurity Challenge
In the synthesis of the "Mono" drug linker, the "Di" species is a critical impurity.
-
Detection: It is often invisible in standard UV (
) if the gradient is too fast, as it co-elutes with the mono-bromide in many reverse-phase systems. Use a Phenyl-Hexyl column for better separation. -
Purge Strategy:
-
Recrystallization: Exploits the lower melting point and higher solubility of the "Di" species.
-
Hydrolysis: If the "Di" impurity persists, a mild hydrolysis step can convert it to the aldehyde (4-formylbenzoic acid), which has vastly different polarity and can be removed via aqueous base extraction (aldehyde vs acid pKa differences).
-
Safety & Handling
-
Lachrymator: Both species, particularly the mono-bromide, are severe lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Corrosive: Hydrolysis generates HBr gas.
-
Storage: Store at
to prevent slow degradation (debromination/hydrolysis).
Comparative Data Summary
| Property | 4-(Bromomethyl)benzoic acid | 4-(Dibromomethyl)benzoic acid |
| CAS | 6232-88-8 | Intermediate (often not isolated) |
| Molecular Weight | 215.05 g/mol | 293.94 g/mol |
| Melting Point | 224–229 °C | Lower / Broad (often oil/semisolid) |
| Reactivity Class | Primary Alkyl Halide ( | Geminal Dihalide (Hydrolysis) |
| Key Application | Linker (e.g., Sartan side chains) | Precursor to 4-Formylbenzoic acid |
| Impurity Status | Active Reagent | Critical Side-Product |
References
-
Synthesis & Mechanism: Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Youngstown State University. Link (Accessed via snippets 1.1, 1.6).
-
Physical Properties: 4-(Bromomethyl)benzoic acid Product Data. Sigma-Aldrich / Merck. Link (Accessed via snippet 1.13, 1.21).
-
Hydrolysis & Reactivity: Production of formyl benzoic acid via hydrolysis of di-halo intermediates. Google Patents (JPH08127553A). Link (Accessed via snippet 1.18).
-
Impurity Control: Control of Genotoxic Impurities in Active Pharmaceutical Ingredients. ResearchGate. Link (Accessed via snippet 1.3).
-
Safety Data: Benzyl Bromide Safety & Toxicity. NOAA Cameo Chemicals / PubChem. Link (Accessed via snippet 1.10, 1.14).
Sources
2-[4-(Dibromomethyl)phenyl]benzoic acid safety data sheet (SDS)
This technical guide provides an in-depth analysis of 2-[4-(Dibromomethyl)phenyl]benzoic acid , a critical yet often transient intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Telmisartan .
Handling, Reactivity, and Safety Profile for Pharmaceutical Synthesis
Document Control:
-
Target Compound: 2-[4-(Dibromomethyl)phenyl]benzoic acid
-
Synonyms: 4'-(Dibromomethyl)-2-biphenylcarboxylic acid;
-Dibromo-OTBN (Acid form). -
Primary Application: Precursor to 4'-formyl-2-biphenylcarboxylic acid (Telmisartan Intermediate).
-
Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is a geminal dibromide derivative of the biphenyl system. In the context of drug development, it acts as a "masked aldehyde." Unlike primary benzyl bromides (which are used for alkylation), this gem-dibromide is typically hydrolyzed to generate the aldehyde functionality required for the imidazole coupling steps in Sartan synthesis.
Structural Specifications
| Property | Data |
| Chemical Structure | A biphenyl scaffold.[1][2] Ring A contains a carboxylic acid at the ortho (2) position. Ring B contains a dibromomethyl group ( |
| Molecular Formula | |
| Molecular Weight | 370.04 g/mol |
| Physical State | Off-white to pale yellow solid (typically crystalline). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate. Poorly soluble in water (hydrolyzes). |
| Reactivity | High. The gem-dibromide is susceptible to hydrolysis, releasing 2 equivalents of HBr and forming the aldehyde. |
The "Masked Aldehyde" Mechanism
The dibromomethyl group is less stable than the monobromomethyl group. Upon exposure to water or aqueous base, it undergoes hydrolysis. This reactivity dictates its handling: it must be kept strictly anhydrous until the hydrolysis step is intended.
Part 2: Hazard Identification & Toxicology (SDS Core)
Signal Word: DANGER
GHS Classification[4][5]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][3][4]
-
Lachrymator: Note: Benzylic bromides are potent tear agents.
Toxicology & Exposure Response
-
Inhalation: Destructive to mucous membranes. The hydrolysis releases Hydrogen Bromide (HBr) gas in the lungs, leading to chemical pneumonitis.
-
Skin Contact: The lipophilic biphenyl nature allows rapid dermal penetration, followed by hydrolysis (acid burn).
-
Ocular: Irreversible corneal damage due to alkylation and acid hydrolysis.
Emergency Response Diagram
Figure 1: Critical First Aid Response Hierarchy. Note the specific instruction to brush off dry powder before wetting to prevent immediate hydrolysis burns on skin.
Part 3: Synthesis & Reactivity Profile
This compound is rarely purchased; it is synthesized in situ or as an isolated intermediate during the production of Sartans.
Synthesis Pathway (Wohl-Ziegler Bromination)
The standard route involves radical bromination of 4'-methyl-2-biphenylcarboxylic acid (OTBN) using N-Bromosuccinimide (NBS).
-
Step 1 (Initiation): Radical initiator (AIBN or Benzoyl Peroxide) abstracts a hydrogen from the benzylic methyl group.
-
Step 2 (Propagation): Reaction with NBS yields the mono-bromide.
-
Step 3 (Over-Bromination): Continued reaction yields the gem-dibromide (Target Compound).
Experimental Protocol: Synthesis & Hydrolysis
Self-Validating Step: The reaction endpoint is determined by the disappearance of the mono-bromo species on HPLC.
Reagents:
-
Substrate: 4'-Methyl-2-biphenylcarboxylic acid (or ester derivative)[5][6]
-
Brominating Agent: NBS (2.1 - 2.5 equivalents for dibromo formation)
-
Solvent: Chlorobenzene or
(historically), now often Acetonitrile or Ethyl Acetate. -
Initiator: AIBN (cat.)
Procedure:
-
Reflux: Charge substrate and solvent. Heat to 80°C. Add NBS/AIBN portion-wise to control exotherm.
-
Monitoring: Monitor via HPLC.
-
Peak A: Starting Material (Methyl)[2]
-
Peak B: Mono-bromide (Intermediate)
-
Peak C:Dibromide (Target)
-
Stop Condition: When Peak B < 2%.
-
-
Hydrolysis (Conversion to Aldehyde):
-
Do not isolate if unstable. Add water/calcium carbonate directly to the reaction mixture and reflux.
-
The
converts to (Aldehyde).
-
Reaction Workflow Diagram
Figure 2: Synthetic pathway from the methyl precursor to the Telmisartan aldehyde intermediate via the gem-dibromide.
Part 4: Strategic Handling & Engineering Controls
Due to the lachrymatory nature and hydrolytic instability, standard laboratory hoods are insufficient without specific protocols.
Engineering Controls
-
Enclosure: Handle only in a functioning fume hood with face velocity > 100 fpm.
-
Scrubbers: If generating kilogram quantities, exhaust must pass through a caustic scrubber (NaOH) to neutralize evolved HBr vapors.
-
Atmosphere: Use an Inert Gas Blanket (Nitrogen/Argon). Moisture in the air will degrade the surface of the solid, releasing acid fumes.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Gloves | Silver Shield or Viton (Double gloving recommended). | Standard Nitrile degrades rapidly against benzylic halides. |
| Respiratory | Full-face respirator with ABEK-P3 cartridges (if outside hood). | Protects against organic vapors and acid gases (HBr). |
| Eye Protection | Chemical Goggles + Face Shield. | Lachrymator; vapor causes weeping which impairs vision/safety. |
Decontamination & Spill Control
-
Evacuate: Clear the area of non-essential personnel.
-
Neutralize: Do not use water (generates HBr). Cover spill with a mixture of Sodium Carbonate (
) and clay/vermiculite . -
Clean: Sweep carefully to avoid dust. Place in a double-lined hazardous waste container.
-
Wash: Clean the surface with a 5% aqueous ammonia solution to degrade remaining traces.
Part 5: Analytical Validation
To confirm the identity of the dibromide versus the mono-bromide or aldehyde:
-
1H NMR (Proton NMR):
-
Mono-bromide (
): Singlet typically around 4.5 ppm. -
Gem-dibromide (
): Singlet shifted downfield, typically around 6.6 - 6.9 ppm (Benzylic proton). -
Aldehyde (
): Singlet around 10.0 ppm. -
Validation: Integration of the 6.6 ppm peak confirms the dibromo species.
-
-
HPLC:
-
The dibromide is more lipophilic than the aldehyde but often elutes close to the mono-bromide depending on the column (C18).
-
Note: Use anhydrous mobile phases if collecting fractions, or the peak will shift to the aldehyde form during analysis.
-
References
-
Arkivoc. (2009).[1] An improved synthesis of Telmisartan: an antihypertensive drug.[6] General Papers ARKIVOC 2009 (x) 247-254.[7] Link
-
Scholars Research Library. (2010).[6] Alternative Synthesis of Telmisartan via Suzuki Coupling.[6] Archives of Applied Science Research, 2 (5): 135-141.[6] Link
-
Thermo Scientific Chemicals. (2024). Safety Data Sheet: 4-(Bromomethyl)benzoic acid (Analogue data).Link
-
National Institutes of Health (NIH). (2010). Efficient and improved synthesis of Telmisartan. PMC2856586. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-(Bromomethyl)benzoic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of 2-[4-(Dibromomethyl)phenyl]benzoic Acid
Abstract
This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-[4-(Dibromomethyl)phenyl]benzoic acid. This compound is a potential process-related impurity or degradation product in the synthesis of various pharmaceutical compounds. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. We provide comprehensive protocols for sample analysis, system suitability, and a validation strategy in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, a forced degradation protocol is outlined to definitively establish the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradants.
Introduction and Scientific Rationale
2-[4-(Dibromomethyl)phenyl]benzoic acid is an aromatic carboxylic acid whose detection and quantification are critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs). The presence of reactive bromomethyl groups makes this molecule susceptible to degradation, potentially leading to the formation of other impurities. Therefore, a validated, stability-indicating analytical method is essential for quality control in drug development and manufacturing.[1]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for impurity profiling in pharmaceuticals due to its high precision, sensitivity, and resolving power.[2] The method described herein is based on reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like the target analyte.
Causality of Methodological Choices:
-
Reversed-Phase C18 Column: A C18 stationary phase is selected for its hydrophobic nature, which provides strong retention for the aromatic rings of the analyte.
-
Acidified Mobile Phase: The mobile phase is acidified with phosphoric acid. This suppresses the ionization of the carboxylic acid group on the analyte, converting it to its more hydrophobic, non-ionized form. This fundamental step prevents peak tailing and ensures longer, more predictable retention on the C18 column.[3]
-
UV Detection: The presence of aromatic rings in the analyte structure results in strong UV absorbance, making a UV detector a sensitive and reliable choice for quantification. A Diode Array Detector (DAD) is recommended to assess peak purity.
Experimental Apparatus and Conditions
Instrumentation
A standard HPLC system equipped with the following is suitable:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Oven
-
Diode Array Detector (DAD) or a multi-wavelength UV-Vis Detector
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Phosphoric acid (analytical grade), Deionized water (filtered through a 0.45 µm membrane)
-
Standards: 2-[4-(Dibromomethyl)phenyl]benzoic acid reference standard (purity ≥98%)
-
Filtration: 0.45 µm syringe filters (PTFE or Nylon)
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (verify with standard spectrum) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Detailed Protocols and Methodologies
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of deionized water. Mix thoroughly and degas before use.
-
Mobile Phase B (Organic): Add 1.0 mL of phosphoric acid to 1000 mL of acetonitrile. Mix thoroughly and degas before use.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[4-(Dibromomethyl)phenyl]benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Protocol 2: Sample Preparation
-
Accurately weigh a portion of the sample (e.g., API powder) expected to contain approximately 2.5 mg of 2-[4-(Dibromomethyl)phenyl]benzoic acid into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then allow to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: Analytical Workflow
The overall process from sample receipt to final result is a systematic sequence designed to ensure data integrity.
Caption: HPLC Analytical Workflow Diagram.
Protocol 4: System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified. This protocol ensures the chromatographic system is adequate for the intended analysis.[4]
-
Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Working Standard Solution (50 µg/mL) five consecutive times.
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision of the injection system. |
Method Validation Strategy
A comprehensive method validation must be performed to provide documented evidence that the method is suitable for its intended purpose.[2][5] The strategy should be executed according to a pre-approved protocol, following ICH Q2(R1) guidelines.[2]
Caption: Core components of HPLC method validation.
-
Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is demonstrated through forced degradation studies.
-
Linearity: Assessed across a range of at least five concentration levels (e.g., from LOQ to 150% of the working concentration). The correlation coefficient (r²) should be ≥0.995.[4][6]
-
Accuracy: Determined by analyzing samples with known amounts of the analyte (spiked samples) at different concentration levels. Recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analysis of a minimum of six sample preparations at 100% concentration.[5]
-
Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4]
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).[4]
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating power of the method.[7][8] The goal is to achieve 5-20% degradation of the active substance.[9]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours, then prepare the sample as usual.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).[8]
For each condition, analyze a stressed sample and a blank. The chromatograms should demonstrate baseline resolution between the parent analyte peak and all degradation products formed.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the detection and quantification of 2-[4-(Dibromomethyl)phenyl]benzoic acid. The outlined protocols for analysis, system suitability, and method validation are grounded in established scientific principles and regulatory expectations. By demonstrating specificity through forced degradation studies, this method can be confidently implemented in a quality control environment to ensure product purity and stability.
References
- Vertex AI Search. (2025).
- Altabrisa Group. (2025).
- Pharmaguideline. (2024).
- Veeprho. (2024).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 2-[4-(bromomethyl)benzoyl]benzoic acid.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- ScienceDirect. (2012).
- BioPharm International. (2014).
- SciSpace. (2016).
- Research Journal of Pharmaceutical Technology. (2019).
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. rjptonline.org [rjptonline.org]
Application Note: Synthesis of 2-[4-(Dibromomethyl)phenyl]benzoic Acid Reference Standard
Abstract & Strategic Context
In the manufacturing of Angiotensin II Receptor Blockers (ARBs) such as Valsartan, Irbesartan, and Candesartan, the purity of the biphenyl intermediate is critical. The key intermediate, 4'-(bromomethyl)-2-biphenylcarboxylic acid (or its esters), is synthesized via the radical bromination of 4'-methyl-2-biphenylcarboxylic acid (OTBN acid) .
During this Wohl-Ziegler bromination, "over-bromination" occurs, leading to the formation of the dibromomethyl impurity: 2-[4-(Dibromomethyl)phenyl]benzoic acid .
Regulatory agencies (FDA, EMA) mandate the quantification of mutagenic and genotoxic impurities. Consequently, a high-purity (>98%) reference standard of this dibromo-impurity is required to validate HPLC methods and establish response factors. This protocol details the selective synthesis, isolation, and characterization of this reference standard, overcoming the challenge of separating it from the mono-bromo and tri-bromo analogs.
Retrosynthetic Analysis & Mechanism
The synthesis targets the benzylic gem-dibromination of the starting material using N-Bromosuccinimide (NBS). Unlike the industrial process which aims for the mono-bromo species (using 1.05 eq NBS), this protocol drives the reaction toward the di-bromo species using excess reagent and thermodynamic control, followed by rigorous purification.
Reaction Mechanism (Wohl-Ziegler)[1]
The reaction proceeds via a free-radical chain mechanism.[1] The selectivity is governed by the stability of the benzylic radical.
Figure 1: Step-wise radical bromination pathway from methyl to gem-dibromomethyl species.
Safety & HSE Protocols
-
Benzylic Bromides: Potent lachrymators and potential alkylating agents (genotoxic). All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
-
AIBN (Azobisisobutyronitrile): Thermal explosive hazard. Store at 2-8°C. Do not crush.
-
Solvent Choice: Historically, Carbon Tetrachloride (
) was used.[2] This protocol replaces it with Chlorobenzene or Methyl Acetate due to toxicity and ozone regulations, while maintaining the necessary reflux temperature for radical initiation.
Experimental Protocol: Synthesis
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |
| 4'-Methyl-2-biphenylcarboxylic acid | 212.25 | 1.0 | 10.0 g | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 2.5 | 21.0 g | Brominating Agent |
| AIBN | 164.21 | 0.05 | 0.39 g | Radical Initiator |
| Chlorobenzene | - | - | 100 mL | Solvent (High BP) |
Note: 2.5 equivalents of NBS are used to ensure complete conversion of the mono-bromo intermediate to the di-bromo target.
Step-by-Step Procedure
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (vented to a caustic scrubber), and a nitrogen inlet.
-
Charging: Add the 4'-methyl-2-biphenylcarboxylic acid (10.0 g) and Chlorobenzene (100 mL). Stir until suspended/dissolved.
-
Reagent Addition: Add NBS (21.0 g) and AIBN (0.39 g) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 130°C bath temperature).
-
Observation: The reaction is exothermic once initiated. Monitor for vigorous bubbling.[3]
-
Duration: Reflux for 6–8 hours.
-
Monitoring: Check HPLC/TLC every 2 hours. The "Mono-bromo" peak should diminish, and the "Di-bromo" peak should become the major component. (Note: Tri-bromo formation is slow due to steric hindrance but possible).
-
-
Workup:
-
Cool the reaction mixture to 20–25°C.
-
Filtration: Filter off the floating Succinimide solids. Wash the cake with cold Chlorobenzene (10 mL).
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude orange/brown oil or semi-solid.
-
Resuspension: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove residual succinimide and inorganic salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
-
Protocol: Purification (The Critical Step)
Reference standards require >98% purity. The crude mixture will likely contain:
-
Target Di-bromo (~70-80%)
-
Residual Mono-bromo (~5-10%)
-
Trace Tri-bromo (<5%)
Method: Flash Column Chromatography is preferred over crystallization to ensure removal of the structurally similar mono-bromo impurity.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient Elution.
-
Solvent A: n-Heptane (or Hexane) with 0.1% Acetic Acid.
-
Solvent B: Ethyl Acetate with 0.1% Acetic Acid.
-
Note: Acetic acid prevents tailing of the carboxylic acid moiety.
-
-
Gradient:
-
0-10% B (10 mins): Elute non-polar impurities.
-
10-30% B (30 mins): Elute target.
-
-
Fraction Collection:
-
The Di-bromo compound is less polar than the Mono-bromo due to the bulky, lipophilic
group masking the polarizability, though the difference is slight. -
Collect fractions and analyze by TLC/HPLC.
-
-
Final Isolation: Combine pure fractions, concentrate, and dry under high vacuum at 40°C for 24 hours.
Characterization & Validation
To certify the material as a reference standard, the following data must be generated.
NMR Spectroscopy
The gem-dibromomethyl proton is the diagnostic signal.
| Nucleus | Assignment | Chemical Shift ( | Multiplicity |
| 1H | 6.65 – 6.75 | Singlet (1H) | |
| 1H | Aromatic Protons | 7.30 – 8.10 | Multiplets (8H) |
| 1H | 11.0 – 13.0 | Broad Singlet (1H) |
Comparison:
-
Methyl precursor (
): ~2.3 ppm. -
Mono-bromo precursor (
): ~4.5 ppm. -
Di-bromo target (
): ~6.7 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative Mode (
ionizes well). -
Isotope Pattern: The presence of two bromine atoms (
and ) creates a distinctive 1:2:1 triplet pattern for the molecular ion cluster. -
m/z:
calc. for .
HPLC Purity Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).
-
Wavelength: 254 nm.
-
Retention Time Order: Mono-bromo (Polar) < Di-bromo < Tri-bromo (Non-polar).
Storage and Stability
Benzylic gem-dibromides are susceptible to hydrolysis to form the corresponding aldehyde (2-(4-formylphenyl)benzoic acid).
-
Storage: Amber glass vial, headspace purged with Argon.
-
Temperature: -20°C.
-
Desiccant: Store in a desiccator; moisture triggers hydrolysis.
Workflow Summary
Figure 2: Operational workflow for the isolation of the reference standard.
References
-
Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions." Berichte der deutschen chemischen Gesellschaft, 52, 51.
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.
-
European Patent EP1210322B1. (2004). "Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2' position."[4][5] Google Patents.
-
Scientific Update. (2022). "Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update.
-
Sangwan, S. et al. (2014).[6] "Synthesis and Characterization of Impurities of a Common and Advanced Intermediate of Candesartan and Azilsartan." International Research Journal of Pure and Applied Chemistry, 5(2), 140-149.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]
- 5. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 6. journalirjpac.com [journalirjpac.com]
Protocol for radical bromination of methylbiphenyl derivatives
An Application Guide to the Radical Bromination of Methylbiphenyl Derivatives
Authored by: A Senior Application Scientist
This document provides a detailed protocol and technical guide for the radical bromination of methylbiphenyl derivatives at the benzylic position. This transformation is a cornerstone of synthetic organic chemistry, yielding versatile bromomethylbiphenyl intermediates crucial for the synthesis of high-value compounds, including the 'sartan' class of antihypertensive drugs.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a robust experimental protocol, and practical troubleshooting advice.
Theoretical Background and Mechanistic Insight
The selective bromination of the methyl group on a biphenyl scaffold is a classic example of a free-radical chain reaction.[1] The success of this reaction hinges on the preferential formation of a resonance-stabilized benzylic radical, making the benzylic C-H bonds significantly weaker and more susceptible to radical abstraction than other sp³ hybridized C-H bonds.[3][4]
Why N-Bromosuccinimide (NBS)?
While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[5] This preference is due to several key advantages:
-
Selectivity: NBS provides a low, constant concentration of bromine (Br₂) in the reaction medium. This minimizes competitive and undesirable side reactions, such as electrophilic addition to the aromatic rings.[5][6][7]
-
Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than the volatile and highly corrosive liquid bromine.[8][9]
-
Byproduct Removal: The reaction byproduct, succinimide, is often insoluble in non-polar solvents like carbon tetrachloride or cyclohexane and can be easily removed by filtration after the reaction.
The Radical Chain Mechanism
The reaction proceeds through a well-established three-stage radical chain mechanism: initiation, propagation, and termination.[1][7]
-
Step 1: Initiation The reaction is initiated by the formation of a radical. This is typically achieved through the thermal decomposition of an initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photochemical cleavage of the weak N-Br bond in NBS using light.[7][10][11] The initiator radical abstracts a hydrogen from trace amounts of HBr to generate a bromine radical (Br•), which starts the chain reaction.[3][6]
-
Step 2: Propagation This is a self-sustaining cycle where the majority of the product is formed. a. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the methylbiphenyl derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[12] b. The HBr reacts with NBS to generate a molecule of Br₂.[3][6] c. The benzylic radical then reacts with the newly formed Br₂ to yield the desired bromomethylbiphenyl product and a new bromine radical, which continues the chain.
-
Step 3: Termination The chain reaction concludes when two radical species combine. This can involve two bromine radicals, two benzylic radicals, or a combination of the two.
Below is a diagram illustrating the core propagation steps of this crucial mechanism.
Caption: The free-radical chain mechanism for benzylic bromination.
Detailed Experimental Protocol
This section outlines a general and scalable procedure for the radical bromination of a generic methylbiphenyl derivative.
2.1. Materials and Equipment
-
Reagents:
-
Methylbiphenyl derivative (e.g., 4-methylbiphenyl, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile)
-
N-Bromosuccinimide (NBS), freshly recrystallized from water for best results
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO)
-
Anhydrous Solvent: Carbon tetrachloride (CCl₄ - Caution: high toxicity ), acetonitrile, methyl acetate, or chlorobenzene[10][11]
-
Aqueous sodium thiosulfate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Optional: A household compact fluorescent lamp (CFL) for photo-initiation[11]
-
2.2. Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.[9][13] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Radical Initiators (AIBN/BPO): Can decompose violently if heated improperly or stored at elevated temperatures. Store according to manufacturer's guidelines. AIBN decomposition produces nitrogen gas, so the reaction should not be run in a sealed container.[1]
-
Solvents: Many solvents used in this reaction are hazardous. Chlorinated solvents like CCl₄ are carcinogenic and environmentally damaging.[11] Acetonitrile is flammable and toxic. Always work in a well-ventilated fume hood.
-
General: This reaction should be performed by trained personnel in a laboratory setting with access to safety showers and eye wash stations.
2.3. Step-by-Step Methodology
The following workflow diagram provides a high-level overview of the process.
Caption: General experimental workflow for radical bromination.
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with an inert gas like nitrogen.
-
Charging the Flask: To the flask, add the methylbiphenyl derivative (1.0 eq), N-bromosuccinimide (1.05–1.1 eq), and the chosen solvent (see table below for concentration).[10][11]
-
Initiation: Add the radical initiator (AIBN, ~0.02–0.1 eq).[14] Begin stirring and gently heat the mixture to reflux. The temperature should be sufficient to induce thermal decomposition of the initiator (typically 60-80 °C for AIBN).[1] For photo-initiation, position a lamp close to the reaction flask.[11]
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the disappearance of the starting material. Visually, the solid NBS will gradually dissolve as the reaction proceeds.[10] The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium thiosulfate solution (to quench any excess bromine), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude product is typically a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[15][16]
Reaction Parameters and Data
The optimal conditions can vary depending on the specific methylbiphenyl substrate. The following table provides examples derived from established procedures.[10][14]
| Substrate | NBS (eq.) | Initiator (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methylbiphenyl-2'-carboxylic acid | 1.1 | AIBN (0.01) | Methyl Acetate | 60-65 | ~2-3 | 82.5 |
| tert-Butyl 4-methylbiphenyl-2'-carboxylate | 1.05 | AIBN (0.002) | Methyl Acetate | 60-65 | ~2-3 | 80.0 |
| 4'-Methyl-2-cyanobiphenyl | 1.05 | AIBN (0.02) | Chlorobenzene | 75-80 | ~1-2 | >85 |
| 4-Nitrotoluene | 1.05 | Light (CFL) | Acetonitrile | 60 | ~1 | 90 |
Data synthesized from patent literature and academic publications.[10][11][14]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | 1. Inactive initiator (old AIBN/BPO). 2. Decomposed NBS. 3. Insufficient temperature/light for initiation. 4. Presence of radical scavengers (e.g., oxygen, certain impurities). | 1. Use a fresh batch of initiator. 2. Use freshly recrystallized NBS. 3. Ensure the reaction temperature is adequate for initiator decomposition or use a stronger light source. 4. Degas the solvent and run the reaction under an inert atmosphere. |
| Formation of dibrominated byproduct | 1. Molar ratio of NBS is too high. 2. Prolonged reaction time after consumption of starting material. | 1. Use no more than 1.05-1.1 equivalents of NBS.[11] 2. Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed. |
| Difficult purification | 1. Presence of unreacted NBS or succinimide. 2. Formation of inseparable byproducts. | 1. Ensure the aqueous wash steps are performed thoroughly to remove water-soluble components. 2. Optimize reaction conditions (temperature, time, equivalents) to improve selectivity. Consider column chromatography for difficult separations. |
References
-
Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]
- Mertens, A., et al. (n.d.). Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'.
-
LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
- Mertens, A., et al. (n.d.). Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'.
-
Chemistry university. (2021). NBS: Radical Bromination. YouTube. [Link]
-
LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Liberty University. (n.d.). Optimizing a Lab-Friendly Radical Bromination Reaction. Digital Commons. [Link]
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
- Aubard, J., et al. (n.d.). Method for preparing bromomethyl-biphenyl derivatives.
- Aubard, J., et al. (n.d.). Method for preparing bromomenthyl-biphenyl derivatives.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
- Aubard, J., et al. (n.d.). Method for preparing bromomethyl-biphenyl derivatives.
-
Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki-Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
- Nishi, T., et al. (n.d.). Method for producing 4'-bromomethyl-2-cyanobiphenyl.
-
Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. [Link]
-
Science Forums. (2012). Preventing a bromination reaction from going radical. [Link]
-
Reddit. (2024). Bromination Help. [Link]
- Google Patents. (n.d.). Green synthesis method of bromomethyl biphenyl compound. CN101648839B.
-
Chegg. (2020). Solved: 14 Free Radical Bromination of 4-Methylbenzoic Acid. [Link]
-
University of Cape Coast. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
PubChem. (n.d.). 4-Bromo-4'-methylbiphenyl. [Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - N-Bromosuccinimide. [Link]
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- 10. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. lobachemie.com [lobachemie.com]
- 14. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: UV Detection Wavelength Optimization for Biphenyl Benzoic Acid Impurities
Part 1: Executive Summary
The accurate quantification of biphenyl benzoic acid impurities—common intermediates and degradation products in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Valsartan, Irbesartan, and Telmisartan—requires precise UV wavelength selection. Unlike simple aromatic compounds, biphenyl derivatives exhibit complex UV behavior dictated by steric hindrance and ring coplanarity .
This guide provides a protocol for determining the optimal detection wavelength, moving beyond generic settings (e.g., 254 nm) to specific maxima that balance sensitivity (Limit of Quantitation) with selectivity (avoiding mobile phase interference).
Part 2: Theoretical Basis & Scientific Logic
The Chromophore Challenge: The "Twist" Effect
To select the correct wavelength, one must understand the structural physics of the analyte. The biphenyl core contains two phenyl rings connected by a single
-
Planar Systems (Para-substitution): In compounds like 4-phenylbenzoic acid , the rings can achieve coplanarity, allowing extensive
-electron delocalization. This results in a Bathochromic shift (Red shift) , often absorbing strongly >270 nm. -
Twisted Systems (Ortho-substitution): Most "Sartan" impurities, such as 4'-methylbiphenyl-2-carboxylic acid , possess a carboxylic acid at the ortho position. This bulky group creates steric repulsion with the hydrogen atoms on the adjacent ring, forcing the two phenyl rings to twist out of plane (dihedral angle > 45°).
-
Consequence: This breaks the conjugation between the rings. The molecule behaves more like two isolated benzene rings rather than one large conjugated system.
-
Result: A Hypsochromic shift (Blue shift) and reduced molar absorptivity (
) in the longer wavelength region.
-
Key Insight: Relying on standard "biphenyl" detection wavelengths (280 nm) for ortho-substituted impurities will often lead to poor sensitivity and high Limits of Quantitation (LOQ).
Regulatory Context (ICH Q3A/Q3B)
According to ICH Q3A(R2) and Q3B(R2) guidelines, impurities must be reported if they exceed the reporting threshold (usually 0.05% or 0.1%). To achieve these low levels, the detection method must be optimized for the specific impurity's
Part 3: Visualization of Structural Logic
The following diagram illustrates the relationship between steric hindrance, ring planarity, and UV absorption shifts.
Caption: Logical flow demonstrating how ortho-substitution breaks conjugation in biphenyl impurities, necessitating lower detection wavelengths.
Part 4: Method Development Protocol
Phase 1: Spectral Scanning (The Discovery Phase)
Objective: Capture the full UV profile of the specific impurity.
-
Instrument: HPLC equipped with a Diode Array Detector (DAD) or Photo-Diode Array (PDA).
-
Sample Preparation:
-
Dissolve the specific impurity standard (e.g., 4'-methylbiphenyl-2-carboxylic acid) in Methanol or Acetonitrile.
-
Concentration: ~10-20 µg/mL (Sufficient to see minor bands).
-
-
Mobile Phase: Use the intended method buffer (e.g., Phosphate buffer pH 3.0 : Acetonitrile).
-
Crucial: Do NOT use a "zero" reference mobile phase yet. Run the scan in the method fluid to account for buffer cut-off.
-
-
Scan Parameters: 190 nm to 400 nm.
Phase 2: Wavelength Selection Strategy
Analyze the spectral data using the following decision matrix:
| Wavelength Region | Characteristics for Biphenyl Benzoic Acids | Recommendation |
| 200 – 215 nm | E-Band (Ethylenic): Highest intensity ( | Use with Caution. High sensitivity, but prone to noise from mobile phase (buffers, organic modifiers). Good for trace analysis if mobile phase is transparent (e.g., Phosphoric acid/Water/ACN). |
| 225 – 235 nm | K-Band (Conjugated): Strong absorption, distinct for twisted biphenyls. | Optimal Balance. Often the best choice for ortho-substituted impurities (like Valsartan intermediates). Offers high signal with lower solvent noise.[1] |
| 250 – 265 nm | B-Band (Benzenoid): Moderate intensity, fine structure often visible. | Standard/Robust. Good for general assay. Less sensitive than 225 nm but very stable and selective against aliphatic impurities. |
| > 280 nm | Secondary Band: Weak in twisted systems; strong in planar systems. | Avoid for Ortho-Impurities. Sensitivity drops drastically for twisted molecules. Use only for planar contaminants (e.g., anthracene derivatives). |
Phase 3: The "Signal-to-Noise" Confirmation
Do not rely solely on the maximum absorbance (
-
Inject the impurity at the Limit of Quantitation (LOQ) level (e.g., 0.05%).
-
Extract chromatograms at three wavelengths:
- : 210 nm
- : 225 nm (or observed max)
- : 254 nm
-
-
Protocol Rule: If S/N at 225 nm is > 10 and S/N at 210 nm is > 10, prefer 225 nm to minimize baseline drift and gradient artifacts.
-
Part 5: Experimental Workflow Diagram
Caption: Decision tree for selecting UV wavelengths based on mobile phase transparency and impurity spectral characteristics.
Part 6: Case Study Data (Valsartan Impurities)
The following data summarizes typical findings for Valsartan-related impurities, illustrating the "Ortho-Effect."
| Impurity | Structure Type | Primary | Secondary | Recommended Detection |
| Valsartan (API) | Ortho-substituted Biphenyl | 225 nm | 250 nm | 225 nm (High Sensitivity) |
| 4'-Methylbiphenyl-2-carboxylic acid | Ortho-substituted (Twisted) | ~205 nm | ~228 nm | 230 nm (Avoids solvent cut-off) |
| 4-Phenylbenzoic acid | Para-substituted (Planar) | ~260 nm | ~285 nm | 254 nm or 280 nm |
Application Note: For a simultaneous method detecting both the API and the ortho-impurity, 225-230 nm is the industry standard compromise. It sits on the shoulder of the twisted biphenyl absorption, providing adequate sensitivity for the impurity without saturating the detector for the API (if analyzing assay and impurities together).
Part 7: References
-
ICH Q3A(R2) : Impurities in New Drug Substances.[3][4] International Council for Harmonisation. [Link]
-
ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation. [Link]
-
PubChem Compound Summary : 4-Phenylbenzoic acid (Planar Analog). National Library of Medicine. [Link]
-
NIST Chemistry WebBook : Biphenyl-4-carboxylic acid UV/IR Data. National Institute of Standards and Technology. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 7148-03-0 Cas No. | 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 3. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
LC-MS/MS analysis of sartan genotoxic impurities
Application Note: Advanced LC-MS/MS Quantitation of Genotoxic Impurities in Sartan Drug Substances and Products
Executive Summary & Regulatory Context
The "Sartan Crisis" (starting c. 2018) fundamentally shifted the pharmaceutical industry's approach to genotoxic impurity (GTI) analysis. What began with the detection of N-nitrosodimethylamine (NDMA) in Valsartan has expanded to include a broad spectrum of nitrosamines (nitrosamine drug substance-related impurities, NDSRIs) and, more recently, azido impurities like AZBT.
Regulatory Imperative: Current FDA and EMA guidelines (ICH M7 R1) enforce strict Acceptable Intake (AI) limits. For example, the AI for NDMA is 96 ng/day.[1][2][3] For a maximum daily dose (MDD) of 320 mg (e.g., Valsartan), this translates to a limit of 0.3 ppm .
-
The Challenge: Standard HPLC-UV methods lack the sensitivity and selectivity required for these trace levels.
-
The Solution: LC-MS/MS (Triple Quadrupole) is the gold standard, offering the necessary sensitivity (LOQ < 10 ppb) and specificity to distinguish impurities from the complex sartan matrix.
Strategic Method Development: The "Why" Behind the Protocol
As senior scientists, we do not simply pick a column and run. We design a system. Here is the rationale for the critical parameters in this protocol.
A. Ionization Source: APCI vs. ESI
-
Recommendation: APCI (Atmospheric Pressure Chemical Ionization) is often superior for small nitrosamines (NDMA, NDEA).
-
Reasoning: Small nitrosamines are thermally stable but can suffer from severe ion suppression in Electrospray Ionization (ESI) due to the high concentration of the sartan API matrix. APCI is a gas-phase ionization technique, making it less susceptible to matrix effects and providing more robust quantitation for low-molecular-weight targets.
-
Note: For larger, more complex NDSRIs or Azido impurities, ESI+ may provide better sensitivity. A dual-source or method-switching approach is often best for broad screening.
B. Chromatographic Separation: The "Sartan" Trap
Sartan APIs (Valsartan, Losartan, Irbesartan) are massive peaks that can contaminate the MS source.
-
Strategy: Use a Diverter Valve .
-
Protocol: Direct the flow to waste during the API elution window. This prevents source fouling and maintains long-term sensitivity.
-
Column Choice: A Biphenyl or Phenyl-Hexyl phase is preferred over standard C18.
-
Why? Nitrosamines are polar. Phenyl phases offer "pi-pi" interactions that improve retention and separation of polar nitrosamines from the bulk API, preventing co-elution.
-
Target Analyte Portfolio & MRM Transitions
The following table summarizes the key genotoxic impurities. Note: Collision energies (CE) are instrument-dependent and should be optimized.
| Impurity Category | Analyte | Abbr. | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Polarity |
| Nitrosamines | N-Nitrosodimethylamine | NDMA | 75.1 | 43.1 | 25 | Positive |
| N-Nitrosodiethylamine | NDEA | 103.1 | 75.1 | 22 | Positive | |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 147.1 | 117.1 | 18 | Positive | |
| N-Nitrosodiisopropylamine | NDIPA | 131.1 | 43.1 | 24 | Positive | |
| N-Nitrosoethylisopropylamine | NEIPA | 117.1 | 75.1 | 22 | Positive | |
| N-Nitrosodibutylamine | NDBA | 159.1 | 57.1 | 20 | Positive | |
| Azido Impurities | 5-(4’-(azidomethyl)-[1,1’-biphenyl]-2yl)-1H-tetrazole | AZBT | 278.1 | 235.1 | 30 | Positive |
| 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole | AZBC | 206.1 | 178.1 | 28 | Positive |
Detailed Experimental Protocol
Reagents & Standards
-
Solvents: LC-MS Grade Methanol (MeOH) and Water.
-
Additives: Formic Acid (FA) – LC-MS Grade.
-
Internal Standards (Critical): Use deuterated standards (NDMA-d6 , NDEA-d10 , NMBA-d3 ) to correct for extraction efficiency and matrix effects.
Sample Preparation (Drug Product/Tablet)
-
Goal: Extract impurities while minimizing API dissolution.
-
Powdering: Crush 20 tablets to a fine powder. Weigh an amount equivalent to the maximum daily dose (e.g., 320 mg API).
-
Extraction: Transfer powder to a 15 mL centrifuge tube.
-
Spiking: Add Internal Standard (IS) mix to achieve a final concentration of ~10 ng/mL.
-
Solvent Addition: Add 10.0 mL of 1% Formic Acid in Water .
-
Scientific Insight: Many sartans are less soluble in acidic water, while nitrosamines are highly soluble. This "solubility switch" reduces the matrix load.
-
-
Agitation: Vortex for 1 min, then sonicate for 15 min (maintain temp < 30°C to prevent degradation).
-
Clarification: Centrifuge at 4,500 rpm for 10 min.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (Binary Pump).
-
Column: Restek Raptor Biphenyl or Waters XSelect HSS T3 (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Vol: 10 µL.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Flow to MS |
| 1.00 | 5 | Flow to MS |
| 8.00 | 95 | Flow to Waste (API Elution) |
| 11.00 | 95 | Flow to Waste |
| 11.10 | 5 | Flow to MS |
| 14.00 | 5 | Re-equilibration |
Mass Spectrometry:
-
Source: APCI (Positive Mode) for Nitrosamines; ESI (Positive) if focusing solely on Azido impurities.
-
Source Temp: 350°C (APCI) / 150°C (ESI).
-
Desolvation Gas: 800 L/hr.
-
Collision Gas: Argon.
Visual Workflows
A. Analytical Workflow Diagram
Caption: Step-by-step extraction and analysis workflow emphasizing the critical Diverter Valve step.
B. Method Selection Decision Tree
Caption: Decision matrix for selecting Ionization Source and Column Chemistry based on impurity type.
Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of the data (E-E-A-T), the following system suitability criteria must be met before any batch analysis:
-
Sensitivity Check: The S/N ratio for the LOQ standard (e.g., 0.5 ng/mL) must be > 10.
-
Linearity: Calibration curve (
) must be > 0.995 over the range of 1 ng/mL to 100 ng/mL. -
Recovery: Spiked recovery at the specification limit (e.g., 30 ng/g) must be between 80% and 120%.
-
Carryover: A blank injection following the highest standard must show < 20% of the LOQ signal.
References
-
US FDA. "Control of Nitrosamine Impurities in Human Drugs."[2] Guidance for Industry, 2021. Link
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[3][6][7][8] EMA/409815/2020, 2020. Link
-
USP. "General Chapter <1469> Nitrosamine Impurities."[6][9] United States Pharmacopeia, 2021.[10][11] Link
-
ICH. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017. Link
-
Shimadzu Application News. "Quantitative Analysis of Azido Impurities in Five Sartan Drug Substances." Shimadzu, 2022.[12] Link
Sources
- 1. Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines - ECA Academy [gmp-compliance.org]
- 2. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shopshimadzu.com [shopshimadzu.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Nitrosamines: EMA aligns recommendations for sartans with those for other medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analysis of nitrosamine impurities according to USP General Chapter < 1469 > : Shimadzu (Europe) [shimadzu.eu]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Purification of 4'-(bromomethyl)biphenyl-2-carboxylic acid from dibromo analog
Application Note: High-Purity Isolation of 4'-(Bromomethyl)biphenyl-2-carboxylic Acid
Part 1: Executive Summary & Technical Context
The Challenge: In the synthesis of Angiotensin II receptor antagonists (Sartans), particularly Telmisartan and Irbesartan, 4'-(bromomethyl)biphenyl-2-carboxylic acid is a critical intermediate. It is typically synthesized via radical bromination of 4'-methylbiphenyl-2-carboxylic acid (or its ester/nitrile derivatives).
This reaction is governed by radical kinetics that inevitably produce a statistical distribution of products:
-
Unreacted Starting Material: (Methyl analog)
-
Target Product: (Monobromo analog)
-
Critical Impurity: 4'-(Dibromomethyl)biphenyl-2-carboxylic acid (Gem-dibromo analog)
The Problem: The gem-dibromo impurity is structurally homologous to the target, possessing similar solubility profiles and polarity. Standard recrystallization often results in co-precipitation, leading to "entrained" impurities that fail downstream quality specifications (typically <0.1% required). Furthermore, the dibromo impurity is a potential genotoxin and must be strictly controlled.
The Solution: This guide presents a Dual-Stage Purification Protocol :
-
Thermodynamic Control (Crystallization): A solvent-mediated exclusion method using a specific polarity gradient.
-
Chemical Repair (Chemo-selective Reduction): A "smart" scavenging protocol using Diethyl Phosphite (DEP) that not only removes the dibromo impurity but selectively converts it back into the target monobromo compound, increasing overall yield.
Part 2: The Chemistry of Impurity Formation
Understanding the radical mechanism is key to purification. The reaction proceeds via hydrogen abstraction. Once the monobromo species is formed, the benzylic position remains active. If the local concentration of bromine is high, or if the reaction is pushed to high conversion, the second bromine is added.
Visualizing the Pathway (Graphviz):
Caption: Reaction scheme showing the sequential bromination and the 'Chemical Repair' pathway converting the impurity back to the target.
Part 3: Purification Protocols
Method A: Differential Crystallization (Thermodynamic Control)
Best for: Gross purification (removing >90% of impurities).
The acid functionality of the molecule allows for specific solvation in polar aprotic solvents, while the non-polar biphenyl core drives precipitation in hydrocarbons.
Solvent System:
-
Solvent (Good): Ethyl Acetate (EtOAc) or Methyl Acetate.
-
Anti-Solvent (Poor): Methylcyclohexane (MCH) or Heptane.
-
Rationale: The dibromo impurity often has a slightly different lattice energy. By creating a supersaturated solution at reflux and cooling slowly, we favor the nucleation of the monobromo species.
Protocol Steps:
-
Dissolution: Charge crude BBBA (containing ~5-10% dibromo) into Ethyl Acetate (5 vol) . Heat to reflux (approx. 77°C) until fully dissolved.
-
Anti-Solvent Addition: Slowly add Methylcyclohexane (3 vol) at reflux. If turbidity persists, add just enough EtOAc to clear the solution.
-
Controlled Cooling (The Critical Step):
-
Cool to 55°C over 30 minutes. Seed with pure BBBA crystals (0.1 wt%) if available.
-
Hold at 55°C for 1 hour (Ostwald ripening to dissolve small, impure crystals).
-
Cool linearly to 20°C over 2 hours.
-
Cool to 0-5°C and hold for 1 hour.
-
-
Filtration: Filter the slurry under vacuum.
-
Wash: Wash the cake with a cold (0°C) mixture of EtOAc/MCH (1:2 ratio).
-
Drying: Vacuum dry at 45°C.
Method B: Chemical Repair via Diethyl Phosphite (Advanced)
Best for: High-spec requirements (removing stubborn trace dibromo) and Yield Improvement.
This method utilizes the reactivity of dialkyl phosphites.[1][2][3][4] Under basic conditions, diethyl phosphite reduces gem-dibromides to monobromides. This is superior to simple separation because it recovers yield .
Mechanism:
Protocol Steps:
-
Reaction Setup: Dissolve the semi-pure wet cake (or crude mixture) in Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 vol).
-
Reagent Charge: Add Diethyl Phosphite (0.5 - 1.0 eq relative to Dibromo content) .
-
Base Addition: Add Diisopropylethylamine (DIPEA) or K2CO3 (1.0 eq relative to phosphite).
-
Incubation: Stir at 0-10°C for 2-4 hours.
-
Quench: Add water (5 vol) to quench the phosphite.
-
Extraction/Workup:
-
Final Polish: Perform a rapid recrystallization (Method A) to remove phosphorus byproducts.
Part 4: Data Summary & Analytics
Table 1: Comparative Efficiency of Purification Methods
| Parameter | Crude Mixture | Method A (Cryst. Only) | Method B (Phosphite + Cryst.) |
| Monobromo Purity | 85 - 90% | 96 - 98% | > 99.5% |
| Dibromo Impurity | 5 - 10% | 0.5 - 1.5% | < 0.1% (ND) |
| Yield | N/A | 75 - 80% | 85 - 90% (Yield Recovery) |
| Color | Yellow/Orange | Off-White | White Crystalline Solid |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
-
Retention Order: Methyl (SM) < Monobromo (Target) < Dibromo (Impurity). Note: Dibromo is more lipophilic due to the extra bromine.
Part 5: Process Workflow Diagram
Caption: Decision tree for selecting the appropriate purification strategy based on impurity load.
References
-
Hirao, T., et al. (1981).[5] Reduction of gem-dibromides with diethyl phosphite. Journal of Organic Chemistry, 46(18), 3745–3747. Retrieved from [Link]
- Google Patents. (2008). Process for the separation of 4-bromomethyl-2'-substituted biphenyls from 4,4-dibromomethyl-2'. WO2008078340A1.
-
Google Patents. (2006). Method for preparing irbesartan and intermediates thereof (Use of Diethyl Phosphite). WO2006023889A2.[7] Retrieved from
Sources
- 1. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2006023889A2 - A method for preparing irbesartan and intermediates thereof - Google Patents [patents.google.com]
- 4. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents [patents.google.com]
Application Note & Protocol: Determining the Solubility of 2-[4-(Dibromomethyl)phenyl]benzoic acid in Acetonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of 2-[4-(dibromomethyl)phenyl]benzoic acid in acetonitrile. Given the importance of solubility data in drug development and chemical synthesis, this application note outlines the theoretical considerations, experimental protocols, and data analysis techniques necessary for accurate and reproducible solubility measurements. We will explore the physicochemical properties of both the solute and the solvent that govern their interaction and provide step-by-step protocols for the isothermal equilibrium method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) in a given solvent is a critical physicochemical parameter that influences a multitude of processes in drug development, including synthesis, purification, formulation, and bioavailability. Poor solubility can present significant challenges, leading to increased formulation difficulties and potentially compromising therapeutic efficacy.[1][2] 2-[4-(Dibromomethyl)phenyl]benzoic acid, a complex organic molecule, possesses structural features—a benzoic acid moiety and a dibromomethylated phenyl ring—that create a nuanced solubility profile.
Acetonitrile (CH₃CN) is a widely used polar aprotic solvent in the pharmaceutical industry.[3] Its utility stems from its ability to dissolve a broad range of both polar and nonpolar compounds, its miscibility with water, and its favorable properties for chromatographic applications, such as a low UV cutoff and low viscosity. Understanding the solubility of 2-[4-(dibromomethyl)phenyl]benzoic acid in acetonitrile is therefore essential for researchers working on its synthesis, purification, or formulation.
This application note will provide a robust framework for determining the solubility of this compound in acetonitrile, emphasizing the principles of scientific integrity and providing detailed, field-proven protocols.
Theoretical Considerations: What Drives Solubility?
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a molecular level, solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
2-[4-(Dibromomethyl)phenyl]benzoic acid (Solute): This molecule has distinct regions of varying polarity. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. The phenyl rings contribute to nonpolar characteristics, while the dibromomethyl group (-CHBr₂) adds to the molecular weight and introduces further polarity.
-
Acetonitrile (Solvent): Acetonitrile is a polar aprotic solvent.[4] It possesses a significant dipole moment and can act as a hydrogen bond acceptor via the nitrogen atom.[5] However, it is not a hydrogen bond donor. Its miscibility with water and many organic solvents highlights its versatile nature.[6][7]
The dissolution of 2-[4-(dibromomethyl)phenyl]benzoic acid in acetonitrile will depend on the ability of acetonitrile molecules to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions. The formation of hydrogen bonds between the carboxylic acid group of the solute and the nitrogen atom of acetonitrile is expected to be a significant driving force for dissolution.[5]
Materials and Methods
Materials
-
2-[4-(Dibromomethyl)phenyl]benzoic acid (purity ≥ 98%)
-
Acetonitrile (HPLC grade, purity ≥ 99.9%)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Reference standard of 2-[4-(Dibromomethyl)phenyl]benzoic acid (for HPLC calibration)
-
Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)
Equipment
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Protocols
Isothermal Equilibrium Solubility Determination
The most reliable method for determining solubility is the isothermal equilibrium (shake-flask) method.[8] This technique involves generating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 2-[4-(dibromomethyl)phenyl]benzoic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of acetonitrile into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with acetonitrile to a concentration that falls within the linear range of the analytical method (HPLC).
Diagram of the Isothermal Equilibrium Solubility Workflow:
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. ijpsr.com [ijpsr.com]
- 3. byjus.com [byjus.com]
- 4. Acetonitrile | Fisher Scientific [fishersci.com]
- 5. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. ACETONITRILE [yufenggp.com]
- 7. Acetonitrile - DCCEEW [dcceew.gov.au]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Application Note: A Risk-Based Approach to Sample Preparation for the Profiling of Nitrosamine Impurities in Sartan Drug Products
Abstract
The discovery of N-nitrosamine impurities in sartan-class medications in 2018 triggered widespread regulatory action and underscored the critical need for robust analytical methods to ensure patient safety.[1][2] These impurities, classified as probable human carcinogens, can form during the synthesis of the active pharmaceutical ingredient (API) or during the storage of the finished drug product.[2][3][4] Effective sample preparation is the cornerstone of any reliable analytical workflow for detecting these impurities at trace levels. It is a process fraught with challenges, including the diverse physicochemical properties of nitrosamines, the complexity of pharmaceutical matrices, and the ultra-low detection limits required by regulatory bodies.[5][6] This document provides a comprehensive guide to sample preparation for sartan impurity profiling, grounded in an understanding of the chemical formation of these impurities. It details field-proven protocols, explains the scientific rationale behind methodological choices, and offers guidance for researchers, scientists, and drug development professionals tasked with this critical quality control function.
The Genesis of the Problem: Nitrosamine Formation in Sartans
A thorough understanding of how nitrosamine impurities are formed is essential for designing an effective sample preparation and analysis strategy. The issue in sartan medications, which are angiotensin II receptor blockers (ARBs), is primarily linked to the synthesis of the tetrazole ring, a key functional group in many of these drugs (e.g., valsartan, losartan, irbesartan).[7][8]
The formation pathway generally involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed in situ from nitrites (e.g., sodium nitrite, NaNO₂) under acidic conditions.[7][9] In many sartan syntheses, sodium nitrite was used to quench residual sodium azide, a hazardous reagent.[4] This process, often carried out in amide solvents like N,N-dimethylformamide (DMF), created a perfect storm: the solvent itself could degrade to form a secondary amine (dimethylamine), which then reacted with the nitrosating agent to form N-nitrosodimethylamine (NDMA).[7][10]
Other sources of contamination have also been identified, including the use of recycled solvents or equipment that are already contaminated with nitrosamines, highlighting the need for rigorous control throughout the manufacturing chain.[7][9]
Caption: General pathway for N-nitrosamine formation in sartan API synthesis.
Core Principles of Sample Preparation for Nitrosamine Analysis
The primary objectives of sample preparation are to extract the target nitrosamine analytes from the complex drug matrix, concentrate them to a level detectable by the analytical instrument, and remove interfering components. The choice of technique is dictated by the analyte's properties, the matrix complexity, and the required sensitivity.
Key Considerations:
-
Analyte Volatility & Polarity: Small nitrosamines like NDMA and N-nitrosodiethylamine (NDEA) are relatively polar and can be analyzed by Liquid Chromatography (LC). Gas Chromatography (GC) is also widely used, often in conjunction with headspace analysis for volatile nitrosamines.[3][11]
-
Matrix Effects: The drug substance and various excipients in a finished product can interfere with analysis, primarily by causing ion suppression or enhancement in mass spectrometry (MS).[6] A robust sample preparation procedure is crucial to minimize these effects.
-
Preventing Artifact Formation: It is critical that the sample preparation process itself does not inadvertently create nitrosamines. The presence of residual amines and nitrosating agents in the sample could lead to in-situ formation. The inclusion of nitrosation inhibitors like ascorbic acid or sulfamic acid can mitigate this risk.[6]
-
Regulatory Limits: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent acceptable intake (AI) limits for nitrosamine impurities.[12][13] Sample preparation methods must enable quantification well below these thresholds, often at the parts-per-billion (ppb) level.
| Impurity | Common Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96.0 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
| Table 1: Example Acceptable Intake (AI) limits for common nitrosamine impurities as established by regulatory authorities.[12][14] These values are used to calculate specific limits in ppm based on the maximum daily dose of a drug product. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing sartan drug substances and products for analysis by LC-MS/MS, a technique widely favored for its sensitivity and selectivity.[3]
Protocol 1: Direct Dissolution & Dilution ("Dilute-and-Shoot")
This straightforward approach is often suitable for drug substances (APIs) and less complex drug product formulations where matrix effects are minimal. Its primary advantage is speed and simplicity. The causality behind this method is that if the API and excipients are soluble and do not significantly interfere with the ionization of the target analytes, an extensive cleanup is unnecessary.
Caption: Workflow for the Direct Dissolution sample preparation method.
Application: Losartan Potassium Drug Substance and Drug Product. Rationale: This method is effective for losartan, which is readily soluble in aqueous/organic mixtures, and allows for rapid screening.[14][15]
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 100 mg (± 2 mg) of the Losartan Potassium drug substance or finely ground tablet powder into a 15 mL polypropylene centrifuge tube.[14][15]
-
Diluent and Internal Standard Addition: Add 10 mL of the sample diluent (typically 5:95 Methanol:Water or a similar composition to match the initial mobile phase).[14] If using isotopically labeled internal standards (e.g., NDMA-d6), spike the sample at this stage to achieve a final concentration of approximately 5 ng/mL. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the native analyte and experiences similar matrix effects, thereby providing the most accurate quantification.
-
Extraction: Vortex the tube vigorously for 2 minutes, then place it in a mechanical shaker or sonicator for 15-40 minutes to ensure complete dissolution of the API and extraction of impurities.[14][15]
-
Clarification: Centrifuge the sample at 5,000-9,000 rpm for 10-15 minutes to pellet any insoluble excipients from the drug product formulation.[14][15]
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm nylon or PVDF syringe filter into an autosampler vial. Filtration removes fine particulates that could clog the LC system.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more rigorous cleanup technique used for complex matrices or when lower detection limits are required. It separates compounds based on their physical and chemical properties. The causality is based on differential affinity: the sorbent material in the SPE cartridge is chosen to retain interfering matrix components while allowing the nitrosamine analytes to pass through (flow-through mode) or, conversely, to retain the analytes which are then eluted with a strong solvent (retain-elute mode). A hydrophilic interaction liquid chromatography (HILIC) based SPE is particularly innovative as it can retain polar APIs and excipients while allowing the less polar nitrosamines to be collected.[16]
Caption: Workflow for a typical retain-elute Solid-Phase Extraction (SPE) protocol.
Application: Various Sartan APIs and Drug Products in complex matrices. Rationale: SPE provides superior sample cleanup, reducing matrix effects and allowing for analyte concentration, which is essential for achieving the low LOQs required by regulations.[16][17] Activated carbon-based SPE can be particularly effective for polar analytes like NDMA.[18]
Step-by-Step Methodology:
-
Sample Extraction: Prepare an initial sample extract as described in Protocol 1, steps 1-3.
-
SPE Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., a strong cation-exchange or a specialized sorbent like activated carbon).[17][18] Condition the cartridge by passing a conditioning solvent (e.g., 5 mL methanol) followed by an equilibration solvent (e.g., 5 mL water) through the sorbent bed. This primes the stationary phase for sample interaction.
-
Sample Loading: Load the entire volume of the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure efficient binding of the target analytes.
-
Washing: Pass a weak wash solvent (e.g., 5 mL of 5% methanol in water) through the cartridge. This step is crucial for removing weakly bound matrix components that could cause interference, without prematurely eluting the nitrosamines.
-
Elution: Elute the retained nitrosamines using a small volume of a strong elution solvent (e.g., 2 mL of dichloromethane or a methanol/acetonitrile mixture). The choice of solvent depends on the sorbent and analyte chemistry.
-
Concentration (Optional): For maximum sensitivity, the eluate can be gently evaporated to dryness under a stream of nitrogen and then reconstituted in a small, fixed volume (e.g., 200 µL) of the initial mobile phase. This step significantly concentrates the analytes.
-
Analysis: The final reconstituted sample is transferred to an autosampler vial for injection into the LC-MS/MS system.
Method Validation and Performance
Every sample preparation protocol must be validated to ensure it is fit for purpose. Key validation parameters include accuracy (recovery), precision, linearity, and the limit of quantification (LOQ).
| Parameter | Typical Acceptance Criteria | Rationale |
| Accuracy (Recovery) | 80-120% | Demonstrates that the method efficiently extracts the analyte from the matrix.[16] |
| Precision (%RSD) | < 15% | Ensures the method is reproducible over multiple preparations.[16] |
| Linearity (R²) | > 0.99 | Confirms a proportional response of the instrument to analyte concentration across a defined range.[14] |
| Limit of Quantitation (LOQ) | ≤ 0.03 ppm (or lower) | The method must be sensitive enough to quantify impurities at or below regulatory action limits.[14][19] |
| Table 2: Typical performance characteristics and acceptance criteria for a validated nitrosamine impurity analysis method. |
Conclusion
The successful profiling of sartan impurities is critically dependent on a well-designed and validated sample preparation strategy. While simple "dilute-and-shoot" methods offer speed for less complex samples, more robust techniques like Solid-Phase Extraction are indispensable for managing complex drug product matrices and achieving the ultra-low detection limits mandated by global health authorities.[16][20] The choice of protocol must be guided by a scientific understanding of the potential impurities, the drug matrix, and the analytical instrumentation. By implementing the rigorous and self-validating protocols described herein, analytical laboratories can ensure the delivery of accurate and reliable data, playing a vital role in safeguarding the quality and safety of medicines.
References
-
Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Lessons learnt from presence of N-nitrosamine impurities in sartan medicines Source: European Medicines Agency URL: [Link]
-
Title: Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange Source: LCGC International URL: [Link]
-
Title: Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS Source: Separation Science URL: [Link]
-
Title: Nitrosamine Impurities in Medicinal Products Source: Pharmaceutical Technology URL: [Link]
-
Title: Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry Source: Agilent URL: [Link]
-
Title: Nitrosamine Impurity Detection and Quantification in Sartans and Ranitidine Source: Aragen Life Sciences URL: [Link]
-
Title: Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS Source: Mass Spectrometry Letters URL: [Link]
-
Title: A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS Source: PubMed URL: [Link]
-
Title: Trends and Challenges in Nitrosamine Testing: Part Two Source: The Analytical Scientist URL: [Link]
-
Title: Presence of Nitrosamine Impurities in Medicinal Products - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines Source: ECA Academy URL: [Link]
-
Title: FDA Issues New Guidance on Nitrosamine Impurities Source: DCAT Value Chain Insights URL: [Link]
-
Title: Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method Source: Shimadzu Corporation URL: [Link]
-
Title: Nitrosamine Impurities and the Sartans Source: Veeprho Pharmaceuticals URL: [Link]
-
Title: Control of nitrosamine impurities in sartan drugs Source: Pharmaceuticals and Medical Devices Agency (PMDA), Japan URL: [Link]
-
Title: A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro Source: Waters Corporation URL: [Link]
-
Title: Nitrosamine impurities | European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]
-
Title: Information about Nitrosamine Impurities in Medications Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Nitrosamine Impurities Challenges and Solutions Source: Veeprho Pharmaceuticals URL: [Link]
-
Title: SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups Source: LCGC International URL: [Link]
-
Title: Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method Source: Shimadzu URL: [Link]
-
Title: Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction Source: Phenomenex URL: [Link]
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- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of Nitrosamine Impurities in Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
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- 10. pharmtech.com [pharmtech.com]
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- 16. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phenomenex.com [phenomenex.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Application Note: A Comprehensive Guide to the Retention and Analysis of Dibromo Impurities on C18 HPLC Columns
Abstract and Introduction
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] Brominated compounds are frequently used as intermediates in pharmaceutical synthesis, making dibromo impurities a common process-related impurity that must be monitored.[3] Due to their potential genotoxicity, regulatory bodies mandate strict control and accurate quantification of such impurities, often at trace levels.[4][5][6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using octadecylsilane (C18) columns is the predominant analytical technique for impurity profiling due to its robustness, sensitivity, and versatility.[7][8][9] The retention time of an impurity is a fundamental parameter in an HPLC method, dictating its separation from the API and other related substances. Understanding and controlling the factors that govern the retention of dibromo impurities on a C18 stationary phase is essential for developing reliable and reproducible analytical methods.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic principles, key influencing factors, and a detailed protocol for managing the retention of dibromo impurities. It aims to blend theoretical understanding with practical, field-proven insights to facilitate robust method development and troubleshooting.
The Chromatographic Retention Mechanism
In RP-HPLC, separation is based on the partitioning of analytes between a nonpolar stationary phase (the C18 alkyl chains) and a polar mobile phase.[10] The retention of a dibromo impurity is primarily governed by hydrophobic interactions.
-
Hydrophobicity: The presence of two bromine atoms significantly increases the molecular weight and surface area of the impurity compared to its non-halogenated analogue. This enhances its hydrophobicity, leading to stronger van der Waals interactions with the C18 chains and, consequently, longer retention times.
-
Analyte-Phase Interactions: The dibromo impurity molecules partition from the polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile) into the nonpolar stationary phase. The more time the impurity spends associated with the stationary phase, the longer its retention time.[11] While C18 is the standard choice, other phases like fluorinated phenyl phases have also shown strong retention for halogenated compounds.[12]
Below is a diagram illustrating the fundamental interactions within the chromatographic column.
Caption: Diagram 1: Retention Mechanism on a C18 Stationary Phase.
Critical Factors Influencing Retention Time
Achieving consistent and optimal retention requires precise control over several experimental parameters. Even minor variations can lead to significant shifts in retention time, compromising method reliability.[13][14]
| Parameter | Effect on Retention Time | Scientific Rationale & Expert Insight |
| Organic Modifier % | Inverse (↑ Organic % = ↓ RT) | Increasing the organic solvent (e.g., acetonitrile, methanol) content makes the mobile phase more nonpolar, increasing its elution strength. This reduces the partitioning of the hydrophobic dibromo impurity into the stationary phase, causing it to elute faster.[11][15] |
| Mobile Phase pH | Variable (Dependent on analyte pKa) | For ionizable compounds, pH dictates the charge state. An ionized species is more polar and will have less retention on a C18 column. While many dibromo impurities are neutral, if the API or co-eluting impurities are ionizable, controlling the pH with a suitable buffer is critical for reproducible separation and retention.[10][14] |
| Column Temperature | Inverse (↑ Temperature = ↓ RT) | Higher temperatures reduce the viscosity of the mobile phase, allowing for faster mass transfer. This typically decreases retention, with an approximate 2% reduction in retention time for every 1°C increase.[13] A thermostatted column compartment is essential for stability. |
| Flow Rate | Inverse (↑ Flow Rate = ↓ RT) | The relationship is straightforward: a higher flow rate pushes analytes through the column faster, resulting in proportionally shorter retention times. Consistency is key. |
| Column Properties | Variable | Not all C18 columns are identical. Factors like carbon load, end-capping, and particle size influence the surface chemistry. A column with a higher carbon load will generally be more retentive for hydrophobic compounds like dibromo impurities.[10] |
Experimental Protocol: Analysis of a Dibromo Impurity
This section provides a self-validating protocol for the quantification of a potential dibromo impurity in an API. The method's validity is confirmed through a rigorous system suitability test (SST) before any sample analysis.
Instrumentation, Reagents, and Materials
-
HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
Chemicals: HPLC-grade acetonitrile, monobasic potassium phosphate, ortho-phosphoric acid, and purified water.
-
Standards: Reference standards for the API and the specific dibromo impurity.
Preparation of Solutions
-
Mobile Phase A: Dissolve 1.36 g of monobasic potassium phosphate in 1000 mL of water. Adjust pH to 3.0 with ortho-phosphoric acid. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (1 ppm of Impurity): Prepare a stock solution of the dibromo impurity in Diluent. Perform serial dilutions to achieve a final concentration of 1 µg/mL.
-
Sample Solution (1000 ppm of API): Accurately weigh 50 mg of the API and dissolve in 50.0 mL of Diluent.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Rationale for Gradient Elution: A gradient program is often necessary to ensure that less retained compounds elute early with good peak shape, while highly retained species like a dibromo impurity are eluted in a reasonable time frame.[4][16]
System Suitability Test (SST) and Analysis
The SST ensures the chromatographic system is adequate for the intended analysis. This is a cornerstone of a trustworthy and self-validating protocol.[17][18]
-
Procedure: Inject the Diluent (as a blank) once, followed by five replicate injections of the Standard Solution (1 ppm).
-
Acceptance Criteria:
-
Tailing Factor: The peak for the dibromo impurity should have a tailing factor of ≤ 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak areas from the five replicate injections must be ≤ 5.0%.
-
-
Analysis: If SST criteria are met, proceed with the injection of the Sample Solution.
The overall workflow from preparation to analysis is depicted below.
Caption: Diagram 2: Experimental Workflow for Impurity Analysis.
Method Validation and Trustworthiness
To be considered reliable for routine use or regulatory submission, the developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[5][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities, degradation products).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the impurity that can be reliably detected and quantified, respectively.[4]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the impurity and the detector response over a specified range.
-
Accuracy & Precision: The closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, proving its reliability for routine use.
Conclusion
The retention time of dibromo impurities on C18 HPLC columns is a predictable outcome of fundamental hydrophobic interactions, but its stability is highly sensitive to operational parameters. By understanding the underlying separation mechanism and meticulously controlling mobile phase composition, temperature, and flow rate, analytical scientists can develop robust and reproducible methods. The protocol outlined in this note, grounded in principles of system suitability and method validation, provides a framework for the accurate and trustworthy quantification of these critical impurities, ultimately ensuring the quality and safety of pharmaceutical products.
References
- Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. (Source: Google Scholar, URL: N/A)
-
Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography. (Source: Oxford Academic, URL: [Link])
-
Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. (Source: PMC, URL: [Link])
-
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (Source: Biotechnology Journal International, URL: [Link])
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Source: LCGC International, URL: [Link])
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (Source: Waters Blog, URL: [Link])
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (Source: MDPI, URL: [Link])
-
Reverse Phase Chromatography Techniques. (Source: Chrom Tech, Inc., URL: [Link])
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (Source: Veeprho, URL: [Link])
-
Factors Impacting Chromatography Retention Time. (Source: Separation Science, URL: [Link])
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (Source: ResearchGate, URL: [Link])
-
Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. (Source: PubMed, URL: [Link])
-
HPLC-UV Method Development for Highly Polar Impurities. (Source: Resolian, URL: [Link])
-
Mechanisms of retention in HPLC. (Source: SlideShare, URL: [Link])
-
Resolving API Impurity Issues in Drug Development. (Source: Pharmaguideline, URL: [Link])
-
Retention of Ions on a C18 surface. (Source: Chromatography Forum, URL: [Link])
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (Source: Bioxbio, URL: [Link])
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. (Source: ResearchGate, URL: [Link])
Sources
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- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 10. chromtech.com [chromtech.com]
- 11. uv.es [uv.es]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sepscience.com [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journalbji.com [journalbji.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Dibromo Impurity in Valsartan Synthesis
Executive Summary & Critical Process Overview
In the synthesis of Valsartan (an Angiotensin II Receptor Blocker), the bromination of 4'-methyl-2-cyanobiphenyl (OTBN) to 4'-(bromomethyl)-2-cyanobiphenyl (Bromomethyl-OTBN) is the most critical impurity-generating step.
The reaction is a radical substitution (Wohl-Ziegler) typically mediated by N-bromosuccinimide (NBS) or molecular bromine (
This guide provides a mechanistic deep-dive, a self-validating experimental protocol, and a logic-based troubleshooting center to minimize this specific impurity.
Technical Deep Dive: The Mechanism of Failure
To control the impurity, one must understand the kinetics of the radical chain reaction. The reaction proceeds via the abstraction of a benzylic hydrogen atom.
-
Step 1 (Activation): Radical initiator (AIBN/BPO) undergoes homolysis to create radical species.
-
Step 2 (Propagation - Desired): Benzylic radical forms on OTBN and reacts with
(generated in situ from NBS) to form the Monobromo product. -
Step 3 (Propagation - Undesired): The Monobromo product still contains a benzylic hydrogen. If the local concentration of bromine radicals is too high, or if the reaction is allowed to proceed beyond optimal conversion, the second hydrogen is abstracted, leading to the Dibromo impurity.
Key Insight: The activation energy for the second bromination is similar to the first. Therefore, selectivity is primarily controlled by stoichiometry and local concentration availability of the brominating agent, not just temperature.
Reaction Pathway Diagram[2]
Caption: Kinetic pathway of Valsartan intermediate bromination showing the progression from starting material to the critical dibromo impurity.
Troubleshooting Center (Q&A)
Issue 1: High Dibromo Impurity (>5%) in Crude Reaction Mixture
Q: I am seeing >5% dibromo impurity by HPLC. I am using 1.05 equivalents of NBS. Why is selectivity poor?
A: Using a stoichiometric excess (even 1.05 eq) often leads to over-bromination because the reaction is rarely 100% efficient. As the concentration of Starting Material (SM) drops, the probability of a bromine radical colliding with a Monobromo molecule increases.
Corrective Action:
-
Reduce NBS Stoichiometry: Target 0.95 - 0.98 equivalents of NBS. It is better to leave 2-3% unreacted SM (which is easily removed in the mother liquor during crystallization) than to generate Dibromo impurity (which co-crystallizes).
-
Check Addition Rate: If using
or predissolved NBS, add it slowly. High instantaneous concentration of active bromine favors the second bromination. -
Switch Solvent: If using non-polar solvents (like CCl4 or Heptane), switch to Chlorobenzene or Methyl Acetate . These solvents often provide better solubility profiles that favor the monobromo species precipitation or stability.
Issue 2: Reaction Stalls (Low Conversion)
Q: The reaction stops at 80% conversion. Adding more initiator doesn't help. What is happening?
A: This is likely due to HBr Inhibition .[2] The byproduct of the reaction is Hydrogen Bromide (HBr).[2] In non-polar solvents, HBr can scavenge free radicals or protonate the initiator, quenching the chain reaction.
Corrective Action:
-
HBr Scavenging: Add a weak base or an HBr scavenger that does not interfere with the radical mechanism. (Note: Strong bases react with NBS).
-
Oxidant Regeneration Method: Add an oxidant like Sodium Bromate (
) to the aqueous phase (if using a biphasic system). This reacts with HBr to regenerate ( ). This removes the inhibiting HBr and allows you to use only ~0.5 equivalents of , drastically improving atom economy and selectivity.
Issue 3: Inconsistent Initiation (Induction Period)
Q: The reaction doesn't start for 30 minutes, then exotherms violently, leading to high impurities.
A: This is a classic "Induction Period" failure. Oxygen is a radical inhibitor.[3] If the system is not properly degassed, the initiator is consumed scrubbing oxygen before the bromination begins. Once oxygen is depleted, the accumulated thermal energy triggers a runaway reaction.
Corrective Action:
-
Sparging: Sparge the solvent with Nitrogen or Argon for at least 30 minutes prior to heating.
-
Temperature Ramp: Heat to reflux before adding the initiator, or add the initiator as a solution via syringe pump to maintain a steady radical flux.
Optimized Experimental Protocol
This protocol utilizes the NBS/Chlorobenzene system, optimized for selectivity over conversion.
Reagents & Equipment
-
Substrate: 4'-methyl-2-cyanobiphenyl (OTBN)
-
Reagent: N-Bromosuccinimide (NBS) (Freshly recrystallized if yellow; yellow color indicates free
which degrades selectivity). -
Initiator: AIBN (Azobisisobutyronitrile)[4]
-
Solvent: Chlorobenzene (Anhydrous)
Step-by-Step Methodology
-
Preparation:
-
Charge reaction vessel with 1.0 eq of OTBN and 5-7 volumes of Chlorobenzene.
-
Agitate and sparge with Nitrogen for 20 minutes.
-
Heat mixture to 80°C .
-
-
Reagent Addition:
-
Add 0.1 eq of NBS and 0.01 eq of AIBN.
-
Wait for "initiation" (indicated by a slight exotherm or color change from orange to pale yellow).
-
Once initiated, add the remaining NBS (total 0.96 eq ) and AIBN (total 0.04 eq ) portion-wise over 2-3 hours .
-
Why? Keeping NBS concentration low relative to the substrate maximizes selectivity for the monobromo product.
-
-
In-Process Control (IPC):
-
Monitor by HPLC every hour.
-
CRITICAL STOP POINT: Terminate reaction when Unreacted OTBN is < 3.0% OR if Dibromo Impurity reaches 5.0% . Do not push for 100% conversion.
-
-
Quenching & Workup:
-
Cool to 20°C.
-
Filter off the Succinimide byproduct (insoluble in Chlorobenzene).
-
Wash the organic filtrate with water to remove residual succinimide and inorganic salts.
-
Concentrate the organic layer under vacuum.[5]
-
-
Purification (Crystallization):
Quantitative Data Summary
| Parameter | Recommended Range | Impact of Deviation |
| NBS Equivalents | 0.95 - 0.98 eq | >1.0 eq: Spikes Dibromo impurity. <0.9 eq: Low yield. |
| Temperature | 80°C ± 2°C | Too High: Increases Dibromo. Too Low: Reaction stalls. |
| Addition Time | 2 - 4 Hours | Too Fast: Localized high concentration causes over-bromination. |
| IPC Limit (SM) | Stop at 2-3% SM | Pushing <1% SM exponentially increases Dibromo formation. |
Troubleshooting Logic Tree
Use this diagram to diagnose specific process failures during the bromination step.
Caption: Decision logic for diagnosing impurity profiles in Valsartan bromination.
References
- Google Patents. (1997). Method for producing 4'-bromomethyl-2-cyanobiphenyl (US5621134A). Google Patents.
-
Organic Chemistry Portal. (2025). Wohl-Ziegler Reaction Mechanism and Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Beilstein Journals. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
European Patent Office. (2021). Method for Synthesizing Valsartan (EP3822259A1). Espacenet. Retrieved from [Link]
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. US6861549B2 - Production method of 4â²-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methylbiphenyl Bromination Optimization
Ticket Subject: Optimizing NBS Stoichiometry & Selectivity for Methylbiphenyls
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Reference ID: NBS-MBP-OPT-05
Diagnostic Hub: Quick Triage
Before adjusting stoichiometry, cross-reference your observation with this triage table to ensure the root cause isn't environmental.
| Symptom | Probable Cause | Immediate Action |
| High Starting Material (>10%) + High Mono-Br | Incomplete Initiation or "Wet" System | Do not add more NBS yet. Check solvent water content (must be <0.05%). Verify initiator (AIBN/BPO) half-life vs. temperature. |
| High Gem-Dibromide (>5%) | Localized Excess Concentration | Stop reaction. Check agitation rate. If dosing solid NBS, switch to portion-wise addition. |
| Ring Bromination Observed | Lewis Acid Contamination | Ensure reactor is free of metal salts (Fe, Al). Check if light source is generating excessive heat/UV without radical propagation. |
| Reaction Stalls at 60-70% | Succinimide Inhibition | Succinimide buildup may be coating NBS crystals (if using non-polar solvents like CCl4/Heptane). Increase agitation or switch to Chlorobenzene. |
The Stoichiometry Matrix: Balancing Yield vs. Purity
For methylbiphenyls (e.g., 4-methylbiphenyl or 4'-methyl-2-cyanobiphenyl), the benzylic radical is hyper-stabilized by the biphenyl system. This makes the product (the benzyl bromide) highly susceptible to a second bromination event.
The Golden Rule: Stoichiometry is not a fixed number; it is a function of your purity requirements.
Stoichiometry Impact Table
| NBS Equivalents | Expected Conversion | Impurity Profile (Gem-Dibromo) | Recommended For |
| 0.95 eq | 85 - 90% | Low (< 1%) | GMP / Late Stage: When downstream purification is difficult. Unreacted starting material is easier to recycle than separating the dibromide. |
| 1.00 - 1.02 eq | 92 - 96% | Moderate (2 - 4%) | Standard Prep: Balanced approach. Requires efficient recrystallization or chromatography to remove dibromide. |
| 1.05 - 1.10 eq | > 98% | High (5 - 12%) | Early R&D: When yield is paramount and you have robust purification (e.g., prep-HPLC) to remove the significant dibromo byproduct. |
Expert Insight: Unlike simple toluene derivatives, methylbiphenyls do not tolerate "excess NBS to finish the reaction." The rate constant for the second bromination (
) is dangerously close to the first (). Never exceed 1.05 eq unless you have validated the specific substrate's tolerance.
Validated Protocol: The "Green" Methyl Acetate Method
While CCl4 is the textbook standard, it is obsolete. Chlorobenzene is robust, but Methyl Acetate (MeOAc) is the modern, green-chemistry standard for sartan intermediate synthesis (e.g., Losartan precursors).
Target: 4'-(bromomethyl)-2-cyanobiphenyl Scale: 100 mmol basis
-
Preparation: Charge reaction vessel with 4'-methyl-2-cyanobiphenyl (1.0 eq) and Methyl Acetate (3-5 volumes).
-
Note: MeOAc allows higher temperatures (reflux ~57°C) without the toxicity of benzene.
-
-
Drying: Verify solvent water content is <0.05% w/w. Water quenches the radical chain.
-
Reagent Charge: Add NBS (1.02 eq) and AIBN (0.01 eq).
-
Critical Step: Do not dump NBS. If scale >10g, divide NBS into 3 portions added over 30 minutes to keep instantaneous radical concentration low.
-
-
Initiation: Heat to gentle reflux (60°C). Look for the "induction period" break (color change from orange suspension to pale yellow/white precipitate of succinimide).
-
Monitoring: Sample at 2 hours.
-
Stop Criteria: <3% Starting Material OR >2% Dibromide. Stop immediately if Dibromide spikes, regardless of leftover starting material.
-
-
Workup: Cool to 0°C. Succinimide will precipitate heavily. Filter. Wash filtrate with water to remove dissolved succinimide/traces of HBr.
Troubleshooting & FAQs
Q1: My reaction turns dark brown/red instead of the expected orange-to-yellow transition. What happened?
A: This is "Bromine Dump." Instead of a controlled radical release, HBr (byproduct) has reacted with NBS to generate high concentrations of molecular
-
Fix: Add a scavenger base like solid
or (0.1 eq) to the reaction mixture to neutralize HBr in situ.
Q2: I switched from CCl4 to Acetonitrile and now I see ring bromination. Why? A: Acetonitrile is polar. While it dissolves NBS well, it stabilizes ionic intermediates. If your system has any trace metal impurities, the polar environment favors the Electrophilic Aromatic Substitution (ionic) pathway over the Wohl-Ziegler (radical) pathway.
-
Fix: Switch to non-polar/moderately polar solvents like Trifluorotoluene or Methyl Acetate.
Q3: Can I use light (photochemical) initiation instead of AIBN to control stoichiometry better? A: Yes, but penetration depth is the limit. On scales >5g, light fails to penetrate the slurry.
-
Recommendation: Use AIBN or V-65 (lower temp initiator) for thermal consistency on scale.
Visualizations
Figure 1: The Radical Selectivity Cycle
This diagram illustrates why keeping
Caption: The Goldfinger Mechanism. NBS acts as a buffer, releasing
Figure 2: Optimization Decision Tree
Follow this logic flow to determine your next experimental step.
Caption: Logic flow for in-process control. Note that high Di-Br triggers an immediate stop regardless of remaining starting material.
References
-
Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
-
Goldfinger, P. (1953).[2] Mechanism of the Wohl-Ziegler Reaction. Nature, 171, 704. (Foundational mechanism establishing NBS as a Br2 reservoir).[3]
- Kappe, C. O., et al. (2011). Continuous Flow Benzylic Bromination. Organic Process Research & Development. (Modern flow chemistry approach to controlling stoichiometry).
-
Google Patents. (2001). Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives. EP1210322B1. (Source for Methyl Acetate solvent and 1.05 eq optimization). Link
-
BenchChem. (2024). Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using N-bromosuccinimide. (Protocol standards for Sartan intermediates). Link
Sources
Effect of temperature on mono- vs di-bromination selectivity
Technical Support Center: Bromination Selectivity Optimization
Subject: Troubleshooting Mono- vs. Di-Bromination Selectivity (Temperature & Kinetic Control) Ticket ID: BR-SEL-402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Central Dogma of Bromination Selectivity: Controlling mono- vs. di-bromination is rarely about finding a "magic reagent" and almost always about managing the Kinetic vs. Thermodynamic landscape.
-
Low Temperature (Kinetic Control): Favors the product with the lowest Activation Energy (
). For activated rings (phenols, anilines), this is the mono-brominated product. -
High Temperature (Thermodynamic Control): Overcomes higher activation barriers and promotes reversibility.[1] This favors poly-bromination (di/tri) or thermodynamic isomerization.
Immediate Action: If you are observing >10% di-bromo impurity in a target mono-bromination, STOP increasing reagent equivalents. The issue is likely thermal runaway at the addition site, not stoichiometry.
Critical Troubleshooting (The "Emergency Room")
User Issue: "I am trying to mono-brominate a phenol/aniline derivative, but I consistently get 15-20% di-bromo byproduct and unreacted starting material."
Diagnostic Workflow
Figure 1: Decision matrix for troubleshooting bromination selectivity based on substrate electronics.
Resolution Protocol (Activated Substrates)
Root Cause: The activation energy for the second bromination is only marginally higher than the first. At Room Temperature (RT), the reaction has enough energy to cross both barriers. Furthermore, bromination is exothermic; local "hot spots" during addition cause rapid di-bromination.
Corrective Procedure:
-
Solvent Switch: Move to Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid Ethers (can form peroxides/cleave with
). -
Cryogenic Cooling: Cool reaction to -78°C (dry ice/acetone) or 0°C (ice bath).
-
Why? At low T, the rate constant difference (
vs ) is maximized.
-
-
Dilution: Dilute the brominating agent (e.g.,
or NBS) in 10 volumes of solvent. -
Controlled Addition: Add the brominating agent dropwise over 1-2 hours.
-
Self-Validation: If the orange color of bromine persists for >30 seconds, your addition is too fast or temperature is too low.
-
Optimization Protocols (The "Clinic")
Protocol A: Selective Mono-Bromination of Phenols
Target: 2-Bromophenol from Phenol
Context: Phenols are hyper-active.[2] Direct bromination with
Reagents:
-
Substrate: Phenol derivative (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step:
-
Dissolution: Dissolve substrate and pTsOH in MeOH.
-
Thermal Setpoint: Cool to 0°C . (Note: Some literature suggests RT is acceptable for NBS/MeOH [1], but 0°C is safer for strict mono-selectivity).
-
Addition: Add NBS portion-wise (solid) or dropwise (solution) over 30 mins.
-
Monitoring: Check HPLC at 15 min intervals.
-
Success Criterion: Mono-bromo > 90%, Di-bromo < 5%.
-
-
Quench: Add saturated Sodium Thiosulfate (
) to neutralize active bromine species immediately upon reaction completion.
Data: Effect of Temperature on Selectivity (Phenol Substrate)
| Temperature | Reagent | Mono-Product (%) | Di-Product (%) | Unreacted SM (%) |
| -20°C | NBS/MeCN | 94% | 2% | 4% |
| 25°C (RT) | NBS/MeCN | 82% | 15% | 3% |
| 50°C | NBS/MeCN | 55% | 45% | 0% |
Data interpolated from kinetic trends in activated aromatic substitution [1, 2].
Mechanistic Deep Dive (The "Lecture Hall")
Q: Why does temperature affect the Mono:Di ratio so drastically?
A: The Arrhenius Equation & Activation Energy (
Reaction rates are governed by the Arrhenius equation:
-
The Energy Landscape:
-
Step 1 (Mono): Substrate +
Mono-bromo. ( ) -
Step 2 (Di): Mono-bromo +
Di-bromo. ( )
-
-
The Conflict:
-
For activated rings , the first Bromine is weakly deactivating (Inductive effect,
) but ortho/para directing (Resonance effect, ). The ring remains nucleophilic. Therefore, is very close to . -
At High T , the thermal energy (
) is large enough that the difference between and becomes negligible. Both reactions happen indiscriminately. -
At Low T , the system does not have enough energy to surmount
easily.[3] The reaction "stops" after the lower energy pathway ( ) is complete.
-
Figure 2: Reaction coordinate illustrating the "Kinetic Trap" of the mono-brominated product at low temperatures.
Q: My substrate is deactivated (e.g., Nitrobenzene). Does this apply?
A: No. For deactivated substrates, the first bromine deactivates the ring so strongly that the second reaction (
References
-
Regioselective Monobromination of Phenols
- Source: National Institutes of Health (PMC) / ACS Omega
- Context: Discusses the use of NBS and pTsOH in Methanol for high selectivity.
-
URL:[Link]
-
Kinetic vs.
-
Bromination of Deactivated Aromatics
- Source: Master Organic Chemistry
- Context: Explains why deactiv
-
URL:[Link]
Sources
Technical Support Center: Recrystallization of 2-[4-(Dibromomethyl)phenyl]benzoic acid
Welcome to the technical support guide for the purification of 2-[4-(dibromomethyl)phenyl]benzoic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this and structurally similar aromatic carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for 2-[4-(Dibromomethyl)phenyl]benzoic acid?
The selection of an appropriate solvent system is the cornerstone of a successful recrystallization. The ideal solvent should exhibit high solubility for 2-[4-(dibromomethyl)phenyl]benzoic acid at its boiling point and low solubility at room temperature or below. This temperature-dependent solubility differential is what drives the crystallization process. Impurities, ideally, should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.
A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[1] Given the aromatic carboxylic acid structure of the target compound, moderately polar organic solvents are excellent starting points.
Q2: Which solvents are recommended for this compound and how do I test them?
Direct solubility data for 2-[4-(dibromomethyl)phenyl]benzoic acid is not widely published. However, we can infer suitable candidates from its structural analogue, benzoic acid, which is soluble in various organic solvents and shows increased solubility in hot water.[2][3][4][5] The presence of the dibromomethyl group increases the molecule's nonpolar character.
Recommended Starting Solvents for Screening:
-
Ethanol
-
Ethyl Acetate
-
Toluene
-
Acetone
-
A mixed solvent system, such as Ethanol/Water or Hexane/Ethyl Acetate[1]
Solvent Screening Protocol:
-
Place a small amount of your crude material (approx. 20-30 mg) into a test tube.
-
Add the chosen solvent dropwise at room temperature. A good candidate will show poor solubility.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more hot solvent incrementally.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.
Q3: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[6] This typically happens under two conditions:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution becomes supersaturated at a temperature that is still above the compound's melting point, often due to rapid cooling or the presence of significant impurities that depress the melting point.
Troubleshooting Strategies:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.[6][7]
-
Modify the Solvent System: If using a mixed solvent system (e.g., ethanol/water), add more of the "good" solvent (ethanol in this case) to increase the overall solubility and prevent premature precipitation.[7]
-
Promote Slower Cooling: Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass to slow the rate of cooling.[7] This allows the solution to reach a lower temperature before saturation is achieved, favoring crystal formation.
Q4: The recrystallization yield is very low. What are the common causes?
A low yield (e.g., <70%) can be frustrating but is often correctable. The most common culprits are:
-
Using an Excessive Amount of Solvent: This is the most frequent cause.[6] Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your compound in the mother liquor upon cooling.[7][8]
-
Premature Crystallization: If crystals form during a hot filtration step, product is lost. Ensure the funnel and receiving flask are pre-heated.[9]
-
Incomplete Transfer or Inefficient Washing: Ensure all crystals are transferred during filtration. When washing, use a minimal amount of ice-cold solvent to rinse the crystals, as warmer solvent will redissolve some of your product.[8]
To check if a significant amount of product remains in the mother liquor, dip a glass stirring rod into the filtrate, remove it, and let the solvent evaporate. A large solid residue indicates that concentrating the mother liquor (e.g., via rotary evaporation) and attempting a second crop of crystals is worthwhile.[6][7]
Q5: No crystals are forming even after cooling in an ice bath. What should I do?
This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit at that temperature.[6]
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6][8]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[6][8]
-
Reduce Solvent Volume: If the solution is simply too dilute, gently heat it to boil off a portion of the solvent, then attempt to cool it again.[6][7]
Experimental Workflow & Protocols
General Recrystallization Workflow Diagram
Caption: A generalized workflow for purifying a solid compound via recrystallization.
Step-by-Step Recrystallization Protocol
This protocol is a starting point and may require optimization based on the results of your solvent screening.
-
Dissolution: Place the crude 2-[4-(dibromomethyl)phenyl]benzoic acid into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of your chosen solvent and begin heating with stirring on a hot plate. Continue adding solvent in small portions until the solid just dissolves at the solvent's boiling point. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[8]
-
Decolorization (Optional): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[9]
-
Hot Gravity Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to selectively incorporate the target molecule.[10] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven.
Troubleshooting Guide
Use this decision tree to navigate common experimental issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Data Summary
While specific solubility data for 2-[4-(dibromomethyl)phenyl]benzoic acid is scarce, the following table for its parent compound, benzoic acid, provides a useful reference for initial solvent selection.
| Solvent | Solubility of Benzoic Acid ( g/100 mL) | Reference |
| Water (Cold, 25°C) | ~0.34 | [3] |
| Water (Hot, 100°C) | ~5.9 | [3] |
| Ethanol | High | [5][11] |
| Toluene | Moderate | [5][11] |
| Ethyl Acetate | High | [11] |
| Hexane / Heptane | Low | [5] |
Note: The dibromomethyl group on the target molecule will likely increase its solubility in less polar solvents (like Toluene, Hexane) and decrease its solubility in highly polar solvents (like Water) compared to benzoic acid.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
- Process for the purification of aromatic carboxylic acids. (2004). Google Patents.
- Bromination of aromatic acids. (1946). Google Patents.
-
Lab Report Recrystallization September 27, 2016. (2016). Florida A&M University. Retrieved from [Link]
-
Recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
- Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. (2008). Google Patents.
-
DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. (n.d.). Retrieved from [Link]
-
Benzoic Acid. (n.d.). Solubility of Things. Retrieved from [Link]
- A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000). Google Patents.
-
A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000). European Patent Office. Retrieved from [Link]
-
Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center. Retrieved from [Link]
-
Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (2004). Retrieved from [Link]
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (2015). Google Patents.
-
Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved from [Link]
-
Decarboxylative Halogenation of Organic Compounds. (2020). Chemical Reviews. Retrieved from [Link]
-
The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Radical Bromination & Controlling Dibromo Impurities
[1]
Core Directive: The "Over-Bromination Paradox"
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic dilemma of the Wohl-Ziegler reaction: The push for 100% conversion almost invariably leads to high levels of gem-dibromo impurities.
In drug development, the gem-dibromo impurity is notoriously difficult to purge because it often co-crystallizes with the monobromo product. This guide moves beyond basic "recipe following" to explain the kinetic competition between your starting material and your product, and how AIBN (Azobisisobutyronitrile) management dictates this ratio.
Mechanism & Kinetics (The "Why")
To control the impurity, you must understand the "Goldfinger Mechanism."[1] Unlike direct bromination with
The Critical Pathway
The selectivity relies on the fact that NBS reacts with HBr (a byproduct) to generate minute amounts of molecular bromine (
The Failure Mode: If the concentration of radicals (from AIBN) is too high relative to the HBr flux, or if the reaction is pushed past 90% conversion, the statistical probability of the radical abstracting a hydrogen from the product (monobromide) increases, leading to the dibromo impurity.
Visualization: The Kinetic Competition
The following diagram illustrates the competition between the desired path (Blue) and the impurity path (Red).
Figure 1: Kinetic competition pathway. Note that the Product becomes the substrate for the Impurity pathway.
AIBN Optimization & Troubleshooting
AIBN is not a catalyst; it is a consumable reagent with a strictly temperature-dependent lifespan.[2] A common error is adding AIBN all at once at reflux, where it decomposes too quickly to sustain the reaction, leading to stalling and subsequent over-dosing of reagents.
Data Table: AIBN Half-Life ( )
You must match your reaction temperature to the initiator's half-life.[2][5]
| Temperature (°C) | Half-Life ( | Recommended Solvent System | Operational Strategy |
| 60 - 65°C | ~10 Hours | Chloroform, THF | Batch Addition: Safe to add all AIBN at start.[2] |
| 70 - 75°C | ~4 - 5 Hours | Ethyl Acetate, Benzotrifluoride | Split Batch: Add 50% at T=0, 50% at T=3h. |
| 80 - 85°C | ~1 Hour | Acetonitrile (MeCN), DCE | Continuous/Portion: Must add AIBN every 30-60 mins or use syringe pump.[2] |
| > 100°C | < 10 Mins | Chlorobenzene | Incompatible: AIBN decomposes too fast.[2][6] Switch to DCP (Dicumyl peroxide).[2] |
Diagnostic Decision Tree
Use this workflow to diagnose high impurity levels or stalled reactions.
Figure 2: Diagnostic logic for reducing dibromo impurities.
Standardized Protocol: The "Starvation" Method
This protocol is designed to minimize dibromo formation by "starving" the reaction of bromine and radical sources.
Reagents:
-
Substrate (1.0 equiv)
-
NBS (0.95 equiv) — Crucial: Never use 1.0+ equiv.[2]
-
AIBN (0.05 equiv total)[2]
-
Solvent: Acetonitrile (preferred for polarity/solubility) or Benzotrifluoride (green alternative to
).[2]
Step-by-Step Workflow:
-
Degassing: Sparge the solvent with Nitrogen for 15 minutes. Oxygen is a radical scavenger and will cause an "induction period" followed by a dangerous exotherm.[2]
-
The "Hot Start": Heat the substrate and 50% of the NBS to the set temperature (e.g., 80°C in MeCN) before adding the initiator.
-
Initiation: Add 0.02 equiv of AIBN.
-
Visual Check: The orange color of
should appear and then fade to pale yellow as the reaction initiates.
-
-
Portionwise Addition:
-
Add the remaining NBS and AIBN in 3 portions over 2 hours.
-
Reasoning: This keeps the instantaneous concentration of radicals low, favoring the more reactive Starting Material over the Product.
-
-
The Hard Stop: Monitor by HPLC/UPLC every 30 minutes.
-
TERMINATE the reaction when conversion reaches 85-90% .
-
Do not chase the final 10%. The rate of dibromo formation increases exponentially as Starting Material depletes.
-
-
Quench: Cool to 0°C and add aqueous Sodium Thiosulfate or Sodium Bisulfite to destroy residual
immediately.
Frequently Asked Questions (FAQ)
Q1: My reaction turned dark brown/red and stopped converting. What happened?
A: You likely experienced "Initiator Burnout."[2] If you ran at reflux (80°C+) and added all AIBN at the start, the AIBN decomposed within 1 hour. The dark color is accumulated
-
Fix: Add a fresh portion of AIBN (0.01 eq).[2] If the color fades, the reaction has restarted.
Q2: Can I remove the dibromo impurity during workup? A: It is difficult. Gem-dibromo compounds are chemically very similar to monobromo compounds.[2]
-
Crystallization:[2][7] This is the best bet. The dibromo impurity often disrupts crystal packing. Use a solvent system where the impurity is more soluble (e.g., Heptane/EtOAc mixtures).[2]
-
Chemical Rescue: In extreme cases, treating the crude mixture with diethyl phosphite and a base (DIPEA) can selectively reduce the dibromo species back to the monobromo, though this requires careful optimization [1].
Q3: Why use Acetonitrile instead of CCl4? A: Beyond safety (CCl4 is a carcinogen and ozone depleter), Acetonitrile often provides better selectivity due to the "Polar Effect." The transition state for bromination has some polar character; a more polar solvent can stabilize the specific transition state leading to the mono-product [2].
Q4: Is light irradiation (photochemical) better than AIBN? A: Photochemical bromination (LED flow reactors) is superior for controlling the radical flux, as you can turn the "initiator" (light) on and off instantly.[2] However, for standard batch reactors, AIBN is more robust against scaling effects (light penetration depth issues) [3].[2]
References
-
Chemical Rescue of Over-Brominated Products
-
Solvent Effects in Radical Bromination
-
AIBN Kinetics & Safety
-
General Mechanism
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. nouryon.com [nouryon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing 2-[4-(Dibromomethyl)phenyl]benzoic acid in Scale-up
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with over-bromination during the synthesis of benzylic bromides, specifically the formation of 2-[4-(dibromomethyl)phenyl]benzoic acid as a critical impurity. This document provides in-depth troubleshooting advice, scientifically grounded explanations, and validated protocols to ensure the selective synthesis of the desired monobrominated product, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Valsartan.
Section 1: Understanding the Root Cause of Dibromo Impurity Formation
This section addresses the fundamental chemical principles governing the formation of the dibromomethyl impurity. A clear understanding of the reaction mechanism is the first step toward effective control.
FAQ 1.1: What is the chemical reaction that produces 2-[4-(dibromomethyl)phenyl]benzoic acid?
This impurity is the product of over-bromination during the intended synthesis of 2-[4-(monobromomethyl)phenyl]benzoic acid from its precursor, 2-(4-methylphenyl)benzoic acid. The reaction is a free-radical substitution, commonly known as the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like Azobisisobutyronitrile (AIBN).[1][2]
The reaction proceeds via a radical chain mechanism:
-
Initiation: Heat or UV light decomposes the initiator (e.g., AIBN) to form primary radicals.[3][4] These radicals initiate the process.
-
Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-(4-methylphenyl)benzoic acid. This forms a resonance-stabilized benzylic radical.[5][6][7] This radical then reacts with a bromine source (NBS or Br2) to form the desired monobromo product and a new bromine radical, continuing the chain.[8]
-
Over-bromination: If the monobromo product remains in the reactive environment, a second hydrogen atom on the benzylic carbon can be abstracted by another bromine radical. This new radical reacts further to yield the undesired 2-[4-(dibromomethyl)phenyl]benzoic acid.
-
Termination: The reaction stops when two radicals combine.[9]
Diagram: Free-Radical Bromination Mechanism
Caption: Mechanism of benzylic bromination and over-bromination pathway.
FAQ 1.2: Why is this impurity a bigger problem during scale-up compared to lab-scale experiments?
Scale-up introduces significant challenges in maintaining uniform reaction conditions. The primary reasons for increased dibromo impurity formation are:
-
Inefficient Heat Transfer: Radical bromination is exothermic. On a large scale, localized "hot spots" can develop due to inefficient stirring and a lower surface-area-to-volume ratio. Higher temperatures accelerate the rate of the second bromination, leading to more impurity.
-
Poor Mixing and Reagent Addition: Inadequate mixing can lead to localized high concentrations of NBS or radicals. If NBS is added too quickly or isn't dispersed effectively, regions of the reactor will experience conditions that heavily favor over-bromination.
-
Longer Reaction Times: Larger batches may require longer heating and processing times, increasing the residence time of the monobromo product in the presence of active brominating species, thus providing more opportunity for a second bromination to occur.
Section 2: Proactive Control & Process Optimization
The most effective strategy for minimizing the dibromo impurity is to prevent its formation. This requires precise control over reaction parameters.
FAQ 2.1: How can I control the reaction to favor the monobromo product?
Selectivity is key. The goal is to create conditions where the starting material (Ar-CH₃) reacts much faster than the monobromo product (Ar-CH₂Br). This can be achieved by carefully controlling stoichiometry, temperature, and reaction kinetics.
Troubleshooting Guide: Proactive Parameter Control
| Parameter | Issue | Scientific Rationale | Recommended Action |
| NBS Stoichiometry | Excess NBS is used to "push" the reaction to completion. | Any NBS remaining after the starting material is consumed will aggressively attack the monobromo product. The reaction rate of the second bromination becomes significant once the primary substrate is depleted. | Use a slight substoichiometric or equimolar amount of NBS (e.g., 0.98 to 1.02 equivalents). Monitor the reaction closely by HPLC and stop when the starting material is consumed to an acceptable level. |
| Initiator Concentration | Too much AIBN is used to speed up the reaction. | A high concentration of initiator generates a large, initial burst of radicals. This high radical flux can overcome the selectivity difference between the first and second bromination, leading to a mixture of products.[10] | Reduce the AIBN loading to the minimum required for a sustainable reaction rate (e.g., 0.5–2.0 mol%). A slower, more controlled initiation leads to better selectivity.[3] |
| Temperature Control | The reaction is run at a high temperature (e.g., reflux in CCl₄) without precise control. | While initiation requires heat, excessive temperature disproportionately favors the less selective, faster over-bromination reaction. Exotherms can cause temperature spikes, which are disastrous for selectivity.[11] | Maintain a consistent, moderate temperature (e.g., 65-75°C). Ensure the reactor has adequate cooling capacity to manage the exotherm. Consider a controlled, slow addition of a reagent slurry to modulate the reaction rate. |
| Solvent Choice | Using traditional, hazardous solvents like CCl₄. | While classic, CCl₄ is toxic and environmentally harmful. The choice of solvent can influence reagent solubility and reaction polarity. | Consider safer alternatives such as acetonitrile, chlorobenzene, or even supercritical CO₂.[12] The solvent must keep the substrate and NBS in solution to the extent necessary for a controlled reaction. |
| Light Exposure | The reaction is exposed to ambient or UV light. | Light can initiate radical formation unpredictably, leading to a loss of control over the reaction rate.[7] Development reactions should be shielded from laboratory lighting.[13] | Conduct the reaction in a vessel shielded from light, especially if thermal initiation with AIBN is the intended control method. |
Experimental Protocol: Optimized Monobromination
This protocol is a starting point for optimization. All steps should be performed under an inert atmosphere (e.g., Nitrogen).
-
Vessel Preparation: Charge a clean, dry, and light-protected reactor with 2-(4-methylphenyl)benzoic acid (1.0 eq.) and the chosen solvent (e.g., acetonitrile, ~10 volumes).
-
Reagent Slurry: In a separate addition vessel, prepare a slurry of NBS (1.02 eq.) and AIBN (0.01 eq.) in the same solvent.
-
Heating: Heat the reactor contents to a controlled temperature of 70°C.
-
Controlled Addition: Once the temperature is stable, begin the slow, dropwise addition of the NBS/AIBN slurry over 2-3 hours. Monitor the internal temperature closely to ensure no significant exotherm occurs.
-
In-Process Control (IPC): After the addition is complete, take samples every 30 minutes. Quench a small aliquot and analyze by HPLC to monitor the disappearance of starting material and the formation of the monobromo and dibromo species.
-
Reaction Completion: The reaction is considered complete when the starting material is below the desired threshold (e.g., <1.0%) and the dibromo impurity level is acceptable (e.g., <0.5%).
-
Quenching: Cool the reaction mixture to room temperature and quench any remaining reactive bromine species by adding an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Work-up: Proceed with standard aqueous work-up and isolation procedures.
Section 3: Reactive Control & Purification Strategies
If the dibromo impurity has already formed at unacceptable levels, purification is necessary. The structural similarity between the mono- and dibrominated compounds makes this challenging.
FAQ 3.1: Can I remove the dibromo impurity by crystallization?
Yes, crystallization is the most common and scalable method, but its success depends on the specific solubility profiles of the compounds in a given solvent system.[14][15]
-
Principle: The goal is to find a solvent system where the desired monobromo product has moderate solubility at high temperatures and low solubility at low temperatures, while the dibromo impurity remains more soluble at low temperatures.[16] This allows the desired product to crystallize out, leaving the impurity in the mother liquor.
-
Solvent Screening: A thorough solvent screening is critical. Start with solvents like isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof.
-
Challenge: Due to their similar structures, the dibromo impurity can sometimes co-crystallize or become trapped within the crystal lattice of the monobromo product. This makes achieving high purity difficult in a single step. Multiple recrystallizations may be necessary, leading to yield loss.
FAQ 3.2: What about chromatography?
Flash chromatography is an excellent tool for purification at the lab scale but is often not economically viable for large-scale production.[17]
-
Orthogonal Chromatography: If standard silica gel chromatography with a hexane/ethyl acetate system fails to provide adequate separation, consider an orthogonal approach.[17] This involves changing a key parameter to alter selectivity, such as:
-
Changing Solvents: Switch to a different solvent system, for example, dichloromethane/methanol.
-
Changing Stationary Phase: Use a different sorbent like alumina or a bonded phase (e.g., C18 for reversed-phase chromatography). Reversed-phase HPLC can often effectively separate these closely related compounds.
-
Section 4: Analytical Methods for Monitoring and Quantification
Accurate and precise analytical methods are non-negotiable for controlling this process. High-Performance Liquid Chromatography (HPLC) is the standard technique.[18]
FAQ 4.1: What are the key parameters for an HPLC method to resolve these compounds?
A robust, stability-indicating RP-HPLC method is required.[19] The goal is to achieve baseline separation between the starting material, the monobromo product, and the dibromo impurity.
Data Table: Example HPLC Method
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[19] |
| Mobile Phase A | 0.1% Phosphoric or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., starting at 50% B, ramping to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min[20] |
| Detection | UV at a wavelength where all compounds have good absorbance (e.g., 230-270 nm)[20] |
| Column Temperature | 30-40 °C |
Note: This method must be fully developed and validated for your specific mixture.
Diagram: Troubleshooting & Control Workflow
Caption: Decision workflow for controlling dibromo impurity levels.
References
-
Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... Homework.Study.com. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
What happens when toluene reacts with n-. CUETMOCK. Available at: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. (2022). Available at: [Link]
-
Nbs Bromination. h5p.lumenlearning.com. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). Available at: [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. (2025). Available at: [Link]
-
Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
Free-radical Bromination Scale-up. KiloMentor. (2019). Available at: [Link]
-
Galli, M., Fletcher, C. J., del Pozo, M., & Goldup, S. M. (2016). Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins. Organic & Biomolecular Chemistry, 14(21), 4845-4850. Available at: [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. (2023). Available at: [Link]
-
M. S. Charde, et al. (2018). Valsartan - A Review of Analytical Methods. International Journal of Pharmaceutical Sciences Review and Research, 51(1), 114-119. Available at: [Link]
-
Kumar, A. P., et al. (2016). Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. American Journal of Analytical Chemistry, 7(11), 833-850. Available at: [Link]
-
S. Ashutosh Kumar, et al. (2012). RP-HPLC method development and validation of Valsartan tablet dosage form. Journal of Chemical and Pharmaceutical Research, 4(3), 1435-1439. Available at: [Link]
-
Kumar, S. A., et al. (2024). Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. International Journal of Chemical and Process Engineering Research, 11(2), 324-336. Available at: [Link]
-
Method Development and Validation for Valsartan and Sacubitril by RP-HLPC. International Journal of Research in Engineering, Science and Management. Available at: [Link]
-
18.4: Radical reactions in practice. Chemistry LibreTexts. (2020). Available at: [Link]
-
II. Basic Stages of a Radical Chain Reaction. Chemistry LibreTexts. (2022). Available at: [Link]
-
Azobisisobutyronitrile. Wikipedia. Available at: [Link]
-
AIBN Overview, Structure & Initiators. Study.com. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Scale‐up synthesis and synthetic application of bromination product... ResearchGate. Available at: [Link]
- A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Google Patents.
-
Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry. Available at: [Link]
-
Mechanism of Free Radical Bromination. BYJU'S. Available at: [Link]
-
How to isolate impurities from a reaction product. Biotage. (2023). Available at: [Link]
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. Google Patents.
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ResearchGate. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Available at: [Link]
-
3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. (2022). Available at: [Link]
-
Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Tumas, W., et al. (2001). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Chemical Communications, (18), 1732-1733. Available at: [Link]
-
von Gunten, U., et al. (2021). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Environmental Science & Technology, 55(1), 549-559. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. ACS Publications. (2013). Available at: [Link]
-
Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick: A. Memorial University. Available at: [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. European Patent Office. Available at: [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. What happens when toluene reacts with n- - CUETMOCK [cuetmock.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
- 14. researchgate.net [researchgate.net]
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- 19. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 20. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Radical Bromination Selectivity
Topic: Solvent Selection & Process Control to Suppress Dibromomethyl Formation
Part 1: The Mechanic (The "Why")
The Over-Bromination Trap
In benzylic bromination (Wohl-Ziegler reaction), the formation of the gem-dibromide impurity (
If
Reaction Pathway Analysis
Figure 1: Kinetic pathway of benzylic bromination. The red dashed line represents the critical failure point where the product becomes the substrate.
Part 2: Solvent Selection Guide
Solvent choice in radical bromination is a balance between solubility (keeping NBS in solution vs. suspension) and polarity (affecting transition state stability).
Comparative Solvent Analysis
| Solvent | Polarity | NBS Solubility | Selectivity Profile | Recommendation |
| Non-Polar | Low | High . Mimics CCl | Primary Choice | |
| Methyl Acetate (MeOAc) | Polar Aprotic | Moderate | Good . A green alternative to benzene/CCl | Secondary Choice |
| Acetonitrile (MeCN) | Polar Aprotic | High | Variable . High solubility of NBS leads to higher [Br | Use with Caution |
| Dichloromethane (DCM) | Moderate | Moderate | Moderate . Low boiling point ( | Temperature Limited |
| CCl | Non-Polar | Low | Excellent (Historical Benchmark). | Avoid (Toxic/Banned) |
The "Goldfinger" Solubility Rule
For maximum selectivity, NBS should ideally remain as a suspension, releasing Br
-
High NBS Solubility (e.g., MeCN): High standing concentration of Br
. Increases risk of dibromo formation and electrophilic aromatic substitution (ring bromination). -
Low NBS Solubility (e.g., PhCF
, alkanes): Low standing concentration of Br .[2] Favors radical chain propagation and high selectivity.
Part 3: Troubleshooting & FAQs
Q1: My dibromo impurity is consistently >10%. Should I switch solvents?
Diagnosis: Before switching solvents, check your conversion . The Fix: The "85% Rule." Selectivity drops exponentially as the starting material is consumed.
-
Action: Monitor the reaction by HPLC/GC.
-
Stop point: Quench the reaction when roughly 10-15% of starting material remains .
-
Why: It is far easier to separate starting material from the mono-bromide than it is to separate the mono-bromide from the di-bromide (which often co-crystallize).
Q2: I switched to Acetonitrile (MeCN) and now I see ring bromination.
Diagnosis: You have shifted the mechanism from Radical to Ionic.
The Science: MeCN is polar and stabilizes ionic intermediates. With electron-rich substrates (e.g., methoxytoluene), the high [Br
Q3: Can I "repair" a batch with high dibromo content?
Yes. This is a validated process chemistry technique. The Protocol: If you cannot avoid di-bromo formation, use a reductive repair step.
-
Do not attempt to purify yet.
-
Treat the crude mixture with Diethyl Phosphite (
) and a base (e.g., DIPEA) in THF. -
Mechanism: This selectively reduces the gem-dibromide back to the mono-bromide without touching the mono-bromide.
-
Reference: See Caille et al. (Amgen), Org.[3] Process Res. Dev.2019 .
Part 4: Validated Experimental Protocol
Objective: Benzylic Bromination of an Electron-Deficient Toluene Derivative.
Materials
-
Substrate: 1.0 equiv
-
NBS: 0.95 equiv (Intentionally limiting reagent)
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide
-
Solvent: Trifluorotoluene (PhCF
) [Concentration: 0.5 M]
Step-by-Step Workflow
-
Degassing: Charge substrate and solvent to the flask. Sparge with Nitrogen for 15 minutes. Oxygen is a radical inhibitor and causes induction periods that lead to "runaway" reactions.
-
Reflux: Heat solvent to reflux (
for PhCF ). -
Addition: Add NBS and Initiator.
-
Pro Tip: For difficult substrates, add the NBS/Initiator as a solid mixture in 4 portions over 1 hour. This keeps the radical concentration low (steady-state approximation).
-
-
Monitoring: Sample every 30 minutes.
-
Quench: Stop the reaction when Starting Material < 15% OR Di-bromo > 5% .
-
Cool to
. -
Add aqueous Sodium Thiosulfate (10%) to destroy residual Br
.
-
-
Workup: Filter off the succinimide byproduct (insoluble in PhCF
). Wash filtrate with water/brine.
Decision Logic for Optimization
Figure 2: Troubleshooting logic flow for common bromination failure modes.
References
-
Process Optimization & Reductive Repair: Caille, S., et al. "A Judicious Work-Around for Over-Bromination at Benzylic Carbons." Organic Process Research & Development, 2019, 23(8), 1558–1567. [Link]
-
Solvent Effects (Green Chemistry): Knipe, A. C., et al. "Solvent Effects in Radical Bromination." Green Chemistry, 2011. (Contextualizing PhCF3 as a CCl4 replacement). [Link]
-
General Mechanism (Wohl-Ziegler): Wohl, A. Berichte der deutschen chemischen Gesellschaft, 1919, 52, 51. [Link]
Sources
Validation & Comparative
Navigating the Labyrinth of Pharmaceutical Impurities: A Comparative Guide to 2-[4-(Dibromomethyl)phenyl]benzoic Acid and its Alternatives in Sourcing and Analysis
In the rigorous landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety and drug efficacy. For researchers and drug development professionals working with angiotensin II receptor blockers (ARBs), commonly known as 'sartans', the scrutiny of process-related impurities and degradation products is particularly intense. This guide provides an in-depth technical analysis of the impurity standard 2-[4-(Dibromomethyl)phenyl]benzoic acid , a potential, albeit less common, impurity associated with sartan-class drugs like Valsartan. Due to its commercial unavailability as a standard reference material, this guide will explore the practicalities of its acquisition through custom synthesis, compare its utility against readily available alternative standards, and provide actionable experimental protocols for its analytical assessment.
The Genesis of an Impurity: Understanding the Context
The synthesis of many sartan drugs involves the use of key intermediates that can lead to the formation of various impurities if not adequately controlled. One such critical intermediate is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is instrumental in constructing the characteristic biphenyl scaffold of these molecules.[1][2] The target of our focus, 2-[4-(dibromomethyl)phenyl]benzoic acid, can theoretically arise from over-bromination or degradation pathways involving this or similar precursors.
While much of the recent focus on sartan impurities has been on nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA)[3][4][5], a comprehensive impurity profile must also consider other potential process-related and degradation products. The diligent identification and quantification of all such impurities are mandated by regulatory bodies to ensure the final drug product's safety and quality.
Sourcing the Elusive Standard: A Practical Approach
A thorough search of commercial catalogs from major pharmaceutical reference standard suppliers reveals a notable absence of 2-[4-(Dibromomethyl)phenyl]benzoic acid. This scarcity necessitates a proactive approach for researchers requiring this specific standard for method development, validation, or toxicological studies. The most viable route is custom synthesis .
Several chemical synthesis providers specialize in preparing non-catalogued compounds. The cost of such a service is influenced by the complexity of the synthesis, the required purity, and the desired quantity. Based on the pricing of the closely related and commercially available starting material, 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Bromo OTBN), which ranges from approximately $100 to
Comparative Analysis: The Target Compound vs. Established Alternatives
Given the cost and lead time associated with custom synthesis, it is crucial to evaluate the necessity of this specific impurity standard against established and readily available alternatives for routine quality control. The United States Pharmacopeia (USP) lists several official reference standards for Valsartan impurities.[6]
| Feature | 2-[4-(Dibromomethyl)phenyl]benzoic acid | Valsartan Related Compound A (USP) | Valsartan Related Compound B (USP) |
| Availability | Custom Synthesis Only | Readily Available | Readily Available |
| Estimated Price | $2,000 - $5,000 / gram | ~$300 - $500 / 30 mg | ~$300 - $500 / 200 mg |
| Official Standard | No | Yes | Yes |
| Primary Use | Specific process impurity identification and quantification | Chiral impurity analysis | Process impurity analysis |
| Purity | Typically >98% (custom) | Certified Reference Material | Certified Reference Material |
For routine quality control and batch release testing of Valsartan, relying on the official USP reference standards is the standard and recommended practice. The custom synthesis of 2-[4-(Dibromomethyl)phenyl]benzoic acid would be justified under specific circumstances, such as:
-
Process Development: When a new synthetic route is being developed and this impurity is identified as a potential new process-related impurity.
-
Forced Degradation Studies: If this compound is identified as a significant degradation product under specific stress conditions (e.g., light, heat, oxidation).
-
Toxicological Evaluation: To assess the specific toxicological profile of this impurity if it is detected at levels exceeding qualification thresholds.
Experimental Protocols: Analytical Characterization
The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of 2-[4-(Dibromomethyl)phenyl]benzoic acid alongside Valsartan and its other impurities. This method is based on established and published HPLC methods for Valsartan impurity profiling.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
Objective: To develop a stability-indicating HPLC method for the separation and quantification of 2-[4-(Dibromomethyl)phenyl]benzoic acid from Valsartan and other known impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 50 25 70 30 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the 2-[4-(Dibromomethyl)phenyl]benzoic acid reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Prepare working standards by serial dilution to the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the Valsartan drug substance or product in the diluent to a known concentration.
-
Spiked Sample Solution: To a solution of the Valsartan sample, add a known amount of the 2-[4-(Dibromomethyl)phenyl]benzoic acid standard to demonstrate the method's specificity and accuracy.
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, standard, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the impurity in a spiked sample at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) on the results.
Visualization of Key Concepts
Sources
- 1. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. fda.gov [fda.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Valsartan Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 8. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
A Senior Application Scientist's Guide to Controlling Dibromomethyl Biphenyl Impurities in Pharmaceutical Development: An ICH Q3A/Q3B Framework
Introduction
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Process-related impurities, such as dibromomethyl biphenyl, can arise from various stages of synthesis and, if not adequately controlled, may pose significant risks. This guide provides an in-depth analysis of the control strategies for dibromomethyl biphenyl impurities, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). We will explore the application of these guidelines, compare analytical methodologies for detection and quantification, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Regulatory Framework: Applying ICH Q3A/B to Dibromomethyl Biphenyl Impurities
The ICH Q3A and Q3B guidelines provide a harmonized framework for the identification, qualification, and control of impurities in new drug substances and products. A critical takeaway is that these guidelines do not set specific limits for named impurities like dibromomethyl biphenyl. Instead, they establish a decision-making process based on the Maximum Daily Dose (MDD) of the drug substance. The core of this framework rests on three key thresholds:
-
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
-
Identification Threshold: The level at which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
These thresholds are not arbitrary; they are tiered based on the potential patient exposure to the impurity. The following table summarizes the thresholds as defined in ICH Q3A for a hypothetical drug substance with a Maximum Daily Dose (MDD) of 1.5 g/day .
| Threshold | Limit for MDD ≤ 2 g/day | Calculated Limit for 1.5 g/day MDD |
| Reporting | 0.05% | 0.05% |
| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.10% (1.5 mg) |
| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.15% (2.25 mg) |
TDI: Total Daily Intake
It is crucial to understand that for potent or genotoxic impurities, these standard thresholds may not be applicable. A substance-specific risk assessment should be performed. Given the structure of dibromomethyl biphenyl, a structural alert for potential genotoxicity might be considered, which would necessitate a more stringent control strategy, potentially following the principles of ICH M7 for mutagenic impurities.
Analytical Methodologies for Dibromomethyl Biphenyl Impurity Profiling: A Comparative Analysis
The selection of an appropriate analytical technique is paramount for the accurate detection and quantification of dibromomethyl biphenyl impurities. The choice is often a balance between sensitivity, specificity, and the complexity of the drug matrix. We will compare two common chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Overview
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. |
| Sensitivity | Good, typically to ppm levels. | Excellent, often to ppb levels. |
| Specificity | Moderate; co-elution is possible. | High; mass spectrum provides structural information. |
| Sample Volatility | Not required. | Required; sample must be volatile or derivatized. |
| Instrumentation Cost | Lower | Higher |
| Best Suited For | Routine quality control, quantification of known impurities. | Identification of unknown impurities, trace-level analysis. |
Experimental Workflow: A Head-to-Head Comparison
The following diagram illustrates a typical workflow for impurity analysis using both HPLC-UV and GC-MS.
Caption: Comparative workflow for impurity analysis using HPLC-UV and GC-MS.
Detailed Experimental Protocols
The following are representative protocols for the analysis of dibromomethyl biphenyl impurities. These should be validated for the specific drug substance matrix.
Protocol 1: HPLC-UV Method for Quantification
-
Standard Preparation:
-
Prepare a stock solution of the dibromomethyl biphenyl reference standard in acetonitrile at 100 µg/mL.
-
Perform serial dilutions to prepare working standards at concentrations bracketing the expected impurity levels (e.g., 0.05%, 0.1%, 0.15% of the nominal drug substance concentration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve 50 mg of the drug substance in the mobile phase to a final volume of 50 mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solution.
-
Calculate the concentration of the impurity in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
-
Protocol 2: GC-MS Method for Identification and Trace Analysis
-
Standard Preparation:
-
Prepare a stock solution of the dibromomethyl biphenyl reference standard in dichloromethane at 10 µg/mL.
-
-
Sample Preparation:
-
Dissolve 100 mg of the drug substance in 10 mL of dichloromethane. If the drug substance is not soluble, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-450 amu
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the dibromomethyl biphenyl peak in the sample by comparing the retention time and the mass spectrum to the reference standard.
-
Logical Framework for Impurity Control
The following diagram outlines the decision-making process for controlling a newly identified impurity like dibromomethyl biphenyl, in accordance with ICH Q3A/B.
Caption: Decision tree for impurity control based on ICH Q3A/B thresholds.
Conclusion
The control of impurities such as dibromomethyl biphenyl is a data-driven and risk-based process. Adherence to the principles outlined in ICH Q3A and Q3B is essential for ensuring the safety and quality of new drug substances and products. By selecting appropriate analytical methodologies, rigorously validating them, and applying the ICH thresholds in a systematic manner, drug developers can confidently navigate the regulatory landscape and deliver safe and effective medicines to patients. This guide serves as a foundational resource for scientists to develop robust control strategies for process-related impurities.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation. [Link]
-
Guidance for Industry, Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Guidance for Industry, Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]
-
ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
Comparative Technical Guide: NBS vs. DBDMH for Selective Bromination
Executive Summary: The Strategic Pivot
For decades, N-Bromosuccinimide (NBS) has served as the "gold standard" for Wohl-Ziegler bromination due to its ability to maintain low steady-state concentrations of molecular bromine (
However, modern process intensification and green chemistry mandates are driving a shift toward 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . While NBS remains superior for highly sensitive, small-scale substrates, DBDMH offers a 55% active bromine content (vs. 44% for NBS) and significantly improved atom economy. This guide delineates the operational boundaries, mechanistic differences, and transition protocols for adopting DBDMH without compromising selectivity.
Mechanistic Underpinnings
To control selectivity, one must control the radical chain propagation. Both reagents operate via the Goldfinger Mechanism , where the N-Br bond serves as a reservoir for bromine.
The Selectivity Paradox
-
NBS: Reacts with HBr (generated in the propagation step) to release
slowly. This "trickle-feed" prevents high concentrations of that would otherwise attack alkenes (addition) or aromatic rings (electrophilic substitution). -
DBDMH: Contains two active bromine atoms.[1][2][3] The first bromine is released similarly to NBS. The second bromine is less labile but becomes available as the reaction progresses or under stronger forcing conditions. This higher "bromine potential" requires tighter kinetic control to prevent over-bromination.
Visualizing the Radical Cycle
Figure 1: The Goldfinger mechanism applicable to both reagents. The "Reagent Reservoir" step determines the steady-state concentration of Br2, which dictates selectivity.
Critical Performance Metrics
The decision to switch from NBS to DBDMH is often economic and environmental. The table below highlights the "Mass Intensity" advantage of DBDMH.
| Metric | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Impact |
| Molecular Weight | 177.98 g/mol | 285.92 g/mol | DBDMH is heavier but carries more payload. |
| Active Br Atoms | 1 | 2 | Key Efficiency Driver |
| Active Br Mass % | ~44.9% | ~55.9% | DBDMH delivers 25% more Br per kg of reagent. |
| Atom Economy (AE) | Lower (~45%) | Higher (~56%) | DBDMH generates less organic waste mass. |
| Byproduct | Succinimide (Water soluble) | 5,5-Dimethylhydantoin (DMH) (Water soluble) | Both are easily removed, but DMH is often easier to precipitate. |
| Solubility | High in DMF, mod. in MeCN | Lower in | Lower solubility of DBDMH can be used to control release rate. |
| Cost | Moderate | Low | DBDMH is industrially favored for scale. |
Expert Insight: While DBDMH is theoretically more efficient, the second bromine atom is attached to a nitrogen with different electronics than the first. In highly sensitive kinetic resolutions, this can lead to "rate dragging" toward the end of the reaction.
Experimental Protocols: Side-by-Side
These protocols are designed for the Benzylic Bromination of a Toluene Derivative .
Protocol A: The Classic NBS Approach (High Selectivity)
Best for: Late-stage intermediates, substrates with sensitive alkenes.
-
Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.
-
Solvent: Dissolve substrate (1.0 equiv) in Trifluorotoluene or Acetonitrile (0.5 M). Note: Avoid
(toxicity) and DMF (safety hazard). -
Reagent: Add NBS (1.05 equiv).
-
Initiator: Add AIBN (0.05 equiv) or Benzoyl Peroxide .
-
Reaction: Heat to reflux (approx. 80°C). Monitor by HPLC.
-
Mechanism Check: The solution should turn pale orange/red initially and fade to pale yellow as NBS converts to succinimide.
-
-
Workup: Cool to 0°C. Succinimide will precipitate. Filter off the solid. Wash filtrate with water/brine to remove residual succinimide.
-
Purification: Concentrate and recrystallize.
Protocol B: The Intensified DBDMH Approach (High Efficiency)
Best for: Scale-up, robust substrates, cost-sensitive steps.
-
Setup: Equip a reactor with mechanical stirring (DBDMH slurries can be thick).
-
Solvent: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate .
-
Expert Tip: For benzylic selectivity, ZrCl4 (5-10 mol%) can be used as a Lewis Acid catalyst with DBDMH at room temperature, avoiding radical initiators entirely for some substrates [1].
-
-
Reagent: Add DBDMH (0.55 equiv). Crucial: Note the stoichiometry is roughly half that of NBS.
-
Initiator: If using radical pathway, add AIBN (0.05 equiv) and heat to reflux. If using Lewis Acid pathway, stir at RT.
-
Reaction: Monitor closely. DBDMH reactions are often faster.
-
Endpoint Control: Stop immediately upon consumption of starting material to prevent bis-bromination.
-
-
Workup: The byproduct (DMH) is partially soluble in organic solvents. Wash the organic layer with 10%
(to quench trace ) followed by 0.5N NaOH or Water .-
Note: DMH is very soluble in basic water, facilitating removal.
-
Decision Framework: When to Switch?
Use this logic flow to determine the appropriate reagent for your specific campaign.
Figure 2: Reagent selection logic based on scale, substrate complexity, and selectivity requirements.
Safety & Handling (The "Must-Knows")
1. The DMF Hazard: Never use NBS or DBDMH in Dimethylformamide (DMF) at elevated temperatures or on large scale.
-
Why: Both reagents are strong oxidizers. In DMF, they can trigger a runaway exothermic decomposition (thermal runaway), leading to explosion events [2].
-
Alternative: Use Acetonitrile or Trifluorotoluene.
2. Exotherm Management: DBDMH has a higher active oxygen content. The exotherm upon initiation can be sharper than NBS. On >1kg scale, dose the solid DBDMH in portions rather than all-at-once to prevent thermal spikes.
3. Byproduct Management: DMH (from DBDMH) can crystallize in reactor drain lines if the temperature drops too low. Ensure lines are heat-traced or flush with warm caustic solution.
References
-
Lewis Acid Catalyzed Benzylic Bromination. National Institutes of Health (NIH) / PMC. [Link]
-
Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development (ACS). [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) Reagent Profile. Organic Chemistry Portal. [Link]
-
Discussion series on bromination: DBDMH characteristics. Manac Inc. [Link]
Sources
- 1. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
A Senior Application Scientist's Guide to Accuracy and Precision in Dibromo Impurity Quantification
In the highly regulated world of pharmaceutical development, ensuring the safety and efficacy of drug products is paramount. A critical aspect of this is the stringent control of impurities, particularly those with the potential for genotoxicity. Dibromo impurities, often arising from synthetic processes, fall into this category of high-concern analytes.[1][2] Their potential to be DNA reactive necessitates quantification at trace levels with exceptional accuracy and precision to comply with regulatory standards and safeguard patient health.[3][4]
This guide offers a comparative analysis of analytical techniques for quantifying dibromo impurities. As a Senior Application Scientist, my aim is to provide researchers, scientists, and drug development professionals with the technical insights and practical considerations needed to select and validate the most appropriate analytical methodology for their specific needs.
The Imperative for Controlling Dibromo Impurities
Dibromo compounds can be introduced into Active Pharmaceutical Ingredients (APIs) as process-related impurities.[1][5] Due to their structural alerts for mutagenicity, they are often classified as potential genotoxic impurities (GTIs).[3] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of such impurities, often requiring them to be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[3][6][7][8] This stringent limit translates to very low concentration levels in the final drug product, demanding highly sensitive and selective analytical methods.[9]
A Comparative Look at Analytical Methodologies
The selection of an analytical technique for dibromo impurity quantification hinges on factors such as the analyte's volatility, thermal stability, the complexity of the sample matrix, and the required level of sensitivity. The most prevalent techniques in the pharmaceutical industry for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[9][10][11]
Gas Chromatography (GC)
GC is a powerful and widely used technique for the separation and analysis of volatile and thermally stable compounds, making it a suitable choice for many dibromoalkanes.[12][13][14]
Expertise & Experience: The choice of detector is crucial for achieving the necessary sensitivity and selectivity. While a Flame Ionization Detector (FID) is a common GC detector, it may lack the required sensitivity for trace-level GTI analysis. An Electron Capture Detector (ECD) offers enhanced sensitivity for halogenated compounds. However, for unequivocal identification and quantification, coupling GC with a Mass Spectrometer (GC-MS) is the industry's gold standard.[12][13] The use of headspace GC is particularly advantageous for volatile impurities in solid or liquid matrices, as it minimizes matrix interference.[12]
Trustworthiness: A robust GC method for dibromo impurities must incorporate a system suitability test (SST) to verify the performance of the chromatographic system before analysis. The use of an internal standard is also highly recommended to correct for any variations in sample injection and detector response, thereby improving accuracy and precision.
Authoritative Grounding & Comprehensive References: The principles and practices of chromatography are detailed in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[15][16][17][18][19]
-
Sample Preparation: Accurately weigh a specified amount of the API into a headspace vial. Add a suitable solvent and an appropriate internal standard.
-
Incubation: Equilibrate the vial at a specific temperature for a set time to allow the volatile impurities to partition into the headspace.
-
GC-MS Analysis:
-
Injection: Automated injection of a portion of the headspace vapor into the GC.
-
Separation: Utilize a capillary column with a suitable stationary phase to separate the analytes.
-
Detection: Employ a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[10][12]
-
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the amount of the dibromo impurity in the sample.
Data Presentation: Comparison of GC Detectors
| Detector | Principle of Operation | Selectivity for Dibromo Compounds | Typical Sensitivity |
| FID | Measures the ions produced during the combustion of organic compounds. | Low | Nanogram (ng) |
| ECD | Measures the capture of electrons by electronegative compounds. | High | Picogram (pg) |
| MS | Measures the mass-to-charge ratio of ionized molecules. | Very High (in SIM mode) | Picogram (pg) to Femtogram (fg) |
Visualization: GC-MS Workflow for Dibromo Impurity Analysis
Caption: Workflow for the quantification of volatile dibromo impurities using Headspace GC-MS.
High-Performance Liquid Chromatography (HPLC)
For non-volatile or thermally labile dibromo compounds, HPLC is the preferred separation technique.[11] A significant challenge with many dibromo compounds is their lack of a strong ultraviolet (UV) chromophore, which necessitates a derivatization step to enable sensitive detection by a UV detector.[20][21][22][23][24]
Expertise & Experience: The success of an HPLC method for such analytes is heavily dependent on the derivatization reaction.[20] This involves chemically modifying the analyte to attach a molecule with a strong UV absorbance or fluorescence. The reaction conditions must be carefully optimized to ensure a complete and reproducible derivatization. Reversed-phase HPLC with a C18 column is a common starting point for the separation of the derivatized impurity.
Trustworthiness: Method validation for an HPLC approach with derivatization must include a thorough assessment of the derivatization step itself.[25][26][27] This includes evaluating the reaction's specificity, completeness, and the stability of the resulting derivative. As with GC, a system suitability test is essential before each analytical run.
Authoritative Grounding & Comprehensive References: The validation of analytical procedures is comprehensively addressed in the ICH Q2(R1) guideline, which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[25][26][27]
-
Derivatization: Mix the sample containing the dibromo impurity with a derivatizing reagent in a suitable solvent. Heat the mixture for a specific time to drive the reaction to completion.
-
Sample Preparation: After the reaction, the sample may require further dilution or extraction before injection into the HPLC system.
-
HPLC-UV Analysis:
-
Separation: Use a suitable HPLC column and mobile phase to separate the derivatized impurity from the API and other components.
-
Detection: Monitor the column effluent with a UV detector at the wavelength of maximum absorbance for the derivatized compound.
-
-
Quantification: Quantify the impurity by comparing its peak area to that of a calibration curve prepared from derivatized standards.
Visualization: HPLC-UV Derivatization Workflow
Caption: General workflow for the analysis of non-volatile dibromo impurities by HPLC with pre-column derivatization.
The Definitive Advantage of Mass Spectrometry
Pairing either GC or LC with a mass spectrometer provides the highest level of analytical confidence. The inherent selectivity and sensitivity of MS make it an invaluable tool for trace-level impurity analysis.[9][11]
Expertise & Experience: A key feature of dibromo compounds in mass spectrometry is their characteristic isotopic pattern, resulting from the presence of two bromine atoms (79Br and 81Br in roughly equal abundance). This unique signature provides a high degree of certainty in peak identification. For quantification, operating the mass spectrometer in SIM or Multiple Reaction Monitoring (MRM) mode dramatically improves the signal-to-noise ratio, enabling detection at very low levels.
Trustworthiness: The use of a stable isotope-labeled internal standard is the most reliable method for quantification by GC-MS or LC-MS. These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus correcting for any potential variability and leading to highly accurate and precise results.
Data Presentation: Comparison of Analytical Techniques
| Feature | GC-FID | GC-ECD | GC-MS | HPLC-UV (with derivatization) | LC-MS |
| Selectivity | Low | Moderate | High | Moderate | Very High |
| Sensitivity | ng | pg | pg-fg | ng-pg | pg-fg |
| Confirmation of Identity | No | No | Yes | No | Yes |
| Applicability | Volatile & Thermally Stable | Volatile & Thermally Stable | Volatile & Thermally Stable | Non-volatile or Thermally Labile | Broad |
| Throughput | High | High | High | Moderate | Moderate |
Conclusion: A Strategic Approach to Quantification
The accurate and precise quantification of dibromo impurities is a non-negotiable aspect of ensuring pharmaceutical quality and safety. The selection of the most appropriate analytical technique requires a careful evaluation of the impurity's physicochemical properties and the regulatory requirements for sensitivity.
-
For volatile dibromo impurities , GC-MS stands out as the preferred method due to its exceptional sensitivity, selectivity, and its ability to provide definitive structural confirmation.
-
For non-volatile or thermally labile dibromo impurities , HPLC with derivatization and UV detection is a viable approach. However, LC-MS offers superior performance, providing higher selectivity and sensitivity, which can be crucial for meeting stringent regulatory limits.
Ultimately, a meticulously validated analytical method, underpinned by robust system suitability criteria and the judicious use of internal standards, is fundamental to the reliable control of dibromo impurities in pharmaceutical products.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
-
General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. RAPS. [Link]
-
Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
USP-NF 〈621〉 Chromatography. USP. [Link]
-
ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Genotoxic Impurities Analysis. Profacgen. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
-
Derivatization in HPLC. HTA SRL. [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]
-
Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. ACS Publications. [Link]
-
Derivatization in HPLC & GC. Slideshare. [Link]
-
A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. ResearchGate. [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Wiley Analytical Science. [Link]
-
Evaluating Impurities in Drugs (Part I of III). ResearchGate. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]
-
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A Researcher's Guide to Quantifying 2-[4-(Dibromomethyl)phenyl]benzoic acid: A Comparative Analysis of Detection Limits
For researchers, scientists, and drug development professionals, the precise and sensitive detection of process-related impurities is a cornerstone of ensuring pharmaceutical safety and quality. One such compound of interest is 2-[4-(dibromomethyl)phenyl]benzoic acid, a potential genotoxic impurity (PGI) that may arise during the synthesis of active pharmaceutical ingredients (APIs). Due to their capacity to damage genetic material, controlling such impurities at trace levels is not merely a quality metric but a critical regulatory and safety mandate.[1][2]
This guide provides an in-depth comparison of analytical methodologies for determining the Limit of Detection (LOD) of 2-[4-(dibromomethyl)phenyl]benzoic acid. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounded in authoritative guidelines, to empower you to select and validate the most appropriate method for your research and quality control needs.
The Foundational Role of LOD in Pharmaceutical Analysis
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision and accuracy.[3][4] It is a critical performance characteristic of any analytical method, especially in the context of impurity profiling. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for the validation of analytical procedures, including the determination of LOD.[5][6][7][8]
The ICH Q2(R1) guideline outlines several common approaches for determining LOD, with the most prevalent for chromatographic techniques being:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise of the system. An LOD is typically established where the signal is reliably distinguishable from the noise, commonly at a signal-to-noise (S/N) ratio of 3:1.[4][9][10]
-
Based on the Standard Deviation of the Response and the Slope: This statistical method calculates the LOD from the standard deviation of the blank or the residual standard deviation of a regression line (σ) and the slope (S) of the calibration curve using the formula: LOD = 3.3 * (σ/S).[10]
For genotoxic impurities, where acceptable daily intake limits can be as low as 1.5 µ g/day , achieving an exceptionally low and validated LOD is paramount.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the most critical factor influencing the achievable LOD for 2-[4-(dibromomethyl)phenyl]benzoic acid. The two most viable methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Detection Principle | Measures the absorbance of UV light by the analyte. | Measures the mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Typical LOD | 0.05 - 1.0 ppm (µg/g of API)[5] | < 0.15 ppm (µg/g of API) |
| Specificity | Moderate. Susceptible to interference from co-eluting impurities that also absorb UV light at the chosen wavelength. | High to Very High. Provides structural confirmation through mass fragmentation, minimizing the risk of false positives.[2] |
| Sensitivity | Good. Sufficient for many standard impurity analyses. | Excellent. The gold standard for trace-level quantification, especially for genotoxic impurities.[1] |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher initial investment and operational cost. Requires more specialized expertise. |
| Ideal Application | Routine quality control, analysis of less toxic impurities, process monitoring where trace-level sensitivity is not the primary driver. | Genotoxic impurity analysis, confirmation of unknown impurities, research and development, and release testing requiring ultra-trace sensitivity. |
Experimental Design for LOD Determination
A robust determination of LOD is not a single measurement but a validation process. The following workflow illustrates the logical steps involved, grounded in ICH principles.
Selecting the Appropriate Analytical Method
The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis. The following decision framework can guide this selection process.
Detailed Experimental Protocols
The following protocols are representative methodologies. They must be fully validated according to ICH Q2(R1) guidelines before implementation.[6][8]
Protocol 1: HPLC-UV Method for LOD Determination
This method is designed for routine monitoring where ppm-level detection is sufficient.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric acid in Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-[4-(dibromomethyl)phenyl]benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations bracketing the expected LOD (e.g., 5 µg/mL down to 0.05 µg/mL).
-
Sample Preparation: Prepare the API sample at a concentration of 1 mg/mL in diluent. Spike the API solution with the analyte at the target LOD concentration.
-
-
LOD Determination (S/N Method):
-
Inject the diluent six times to establish the baseline noise.
-
Inject the lowest concentration working standard solution.
-
Measure the height of the analyte peak (Signal) and the height of the noise in a representative region of the baseline (Noise).
-
Calculate the S/N ratio.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.[9]
-
Confirm this LOD by preparing a spiked sample at this concentration and injecting it six times to ensure the peak is reliably detected in every injection.
-
Protocol 2: LC-MS/MS Method for Ultra-Trace LOD Determination
This method is essential for confirming genotoxic impurity levels, leveraging the sensitivity and specificity of tandem mass spectrometry.
-
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: High-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Negative.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing the reference standard.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (10 µg/mL): Prepare a stock solution of the reference standard in diluent.
-
Working Standard Solutions: Serially dilute the stock solution to obtain concentrations appropriate for trace-level analysis (e.g., 100 ng/mL down to 0.1 ng/mL).
-
Sample Preparation: Prepare the API sample at a concentration of 1 mg/mL in diluent.
-
-
LOD Determination:
-
The procedure follows the same logic as the HPLC-UV method.
-
Establish the baseline noise by injecting the blank diluent.
-
Inject progressively lower concentrations of the working standard.
-
The LOD is the lowest concentration at which the MRM transition signal is consistently and reproducibly detected with an S/N ratio of at least 3:1. Given the extremely low noise in MRM mode, this often corresponds to the lowest point on a calibration curve that still demonstrates acceptable precision. A validated method for a close structural analog, 4-(bromomethyl)benzoic acid, achieved a limit of quantification (LOQ) of 0.5 ppm, suggesting an LOD in the range of 0.15 ppm is achievable.
-
Conclusion
The determination of the Limit of Detection for potential genotoxic impurities like 2-[4-(dibromomethyl)phenyl]benzoic acid is a critical exercise in analytical science that directly impacts patient safety. While HPLC-UV offers a robust and cost-effective solution for routine monitoring with LODs in the low ppm range, the inherent risks associated with genotoxic impurities necessitate the superior sensitivity and specificity of LC-MS/MS. This advanced technique provides the assurance needed to detect and quantify these compounds at the sub-ppm levels demanded by global regulatory agencies. The choice of methodology should always be guided by a risk-based assessment, ensuring that the analytical procedure is fit for its intended purpose: safeguarding the quality and integrity of pharmaceutical products.
References
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Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available at: [Link]
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Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
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Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]
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Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]
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How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV. PharmaGuru. Available at: [Link]
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Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. Available at: [Link]
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The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. BioPharm International. Available at: [Link]
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HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER. Available at: [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available at: [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. Available at: [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[4-(Dibromomethyl)phenyl]benzoic acid
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. This guide provides a detailed, safety-first protocol for the proper disposal of 2-[4-(Dibromomethyl)phenyl]benzoic acid, a halogenated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Risk Assessment
Primary Hazards:
-
Corrosivity: Based on data for similar compounds, this substance is expected to be a corrosive solid, capable of causing severe skin burns and serious eye damage.[1][2]
-
Irritation: It is likely to cause skin and respiratory irritation.[3][4][5] Inhalation of dust should be strictly avoided.
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Such compounds are regulated, and their release into the environment should be prevented.[6][7]
| Hazard Class | Description | GHS Pictogram | Precautionary Action |
| Skin Corrosion | Causes severe skin burns and eye damage.[1][2] | Corrosive | Wear appropriate PPE; avoid all direct contact. |
| Eye Damage | Causes serious eye damage.[1][5] | Corrosive | Wear chemical splash goggles and a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3][4] | Exclamation Mark | Handle only in a certified chemical fume hood. |
| Environmental | Halogenated organic compounds are regulated wastes.[6][8] | N/A (as per sources) | Do not dispose of down the drain; follow hazardous waste protocols. |
Pre-Disposal: Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory when working with 2-[4-(Dibromomethyl)phenyl]benzoic acid and its waste products.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin and Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[11]
-
Respiratory Protection: All handling of this solid compound must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust.[10][11]
The Core Directive: Waste Segregation
The single most critical step in the proper disposal of 2-[4-(Dibromomethyl)phenyl]benzoic acid is correct waste segregation. As a brominated compound, it is classified as a halogenated organic waste .
Why Segregation is Crucial: Halogenated and non-halogenated organic waste streams are treated differently. Halogenated wastes typically require high-temperature incineration at specialized, licensed facilities to ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts such as dioxins and furans.[6][12] Mixing halogenated waste with non-halogenated waste contaminates the entire container, increasing disposal costs and environmental risk.
Waste Segregation Workflow:
Caption: Decision workflow for proper chemical waste segregation.
Step-by-Step Disposal Procedures
Follow these steps to safely dispose of waste containing 2-[4-(Dibromomethyl)phenyl]benzoic acid.
Step 1: Container Selection and Labeling
-
Select the Correct Container: Obtain a designated hazardous waste container for Halogenated Organic Waste . These containers should be made of a compatible material (e.g., polyethylene) and be clearly labeled by your institution's Environmental Health & Safety (EHS) department.[10][12]
-
Initial Labeling: Attach a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name: "2-[4-(Dibromomethyl)phenyl]benzoic acid".[10]
Step 2: Transferring the Waste
-
For Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.):
-
Perform all transfers inside a chemical fume hood.
-
Carefully transfer the solid waste into the designated halogenated waste container using a spatula or scoop.
-
Avoid creating dust.[1] If the solid is a fine powder, consider gently moistening it with a small amount of a compatible halogenated solvent (e.g., dichloromethane) to minimize dust generation, provided this is acceptable for your facility's waste stream.
-
-
For Contaminated Labware (Gloves, Wipes, Pipettes):
-
Gross Decontamination: Remove as much of the chemical residue as possible.
-
Disposal: Place heavily contaminated disposable items into the solid halogenated organic waste container. Lightly contaminated items may be double-bagged, sealed, labeled, and placed in a separate solid waste container if your institutional policy allows. Consult your EHS department.
-
-
For Solutions:
-
Ensure the solvent is compatible with the waste container.
-
Carefully pour the liquid waste into the liquid halogenated organic waste container using a funnel.
-
Do not mix with incompatible waste streams such as strong bases, oxidizing agents, or aqueous solutions.[2]
-
Step 3: Container Management
-
Keep Closed: The waste container must be securely sealed at all times, except when adding waste.[3][5]
-
Update Log: Each time waste is added, update the hazardous waste label or accompanying log sheet with the chemical name and quantity.[12]
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be in a secondary containment bin and away from incompatible materials.[10]
Step 4: Final Disposal
-
Full Container: Once the container is full (or if it is no longer being used), ensure the hazardous waste label is complete and accurate.
-
Request Pickup: Arrange for a hazardous waste pickup through your institution's EHS department. Do not attempt to transport or dispose of the waste yourself.[1][5] Professional, licensed waste disposal services are legally required for this type of hazardous material.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Small Spill (manageable in <10 minutes):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate: Restrict access to the spill area.
-
PPE: If not already wearing it, don the appropriate PPE (gloves, goggles, lab coat).
-
Containment: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated halogenated waste container.[3][5]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spill:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and call your institution's emergency number or local emergency services (911).[10]
-
SECURE: Secure the area to prevent entry.
-
ASSIST: Provide emergency responders with the Safety Data Sheet (or information on the chemical's hazards) upon their arrival.
-
By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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SAFETY DATA SHEET for Benzoic acid, 4-(bromomethyl)-. Thermo Fisher Scientific. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Standard Operating Procedure for Bromine. Washington State University. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
-
Brominated organic waste Label. Seton. [Link]
-
2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896. PubChem. [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
